Niraparib
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146129 | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038915-60-4 | |
| Record name | Niraparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niraparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niraparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-4827, HCl salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIRAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Niraparib's Mechanism of Action in BRCA-Mutated Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underpinning the efficacy of Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, in cancer cells harboring mutations in the BRCA1 or BRCA2 genes. We will explore the core principles of synthetic lethality, the dual role of this compound in enzymatic inhibition and PARP trapping, and the key experimental evidence that substantiates its clinical application.
The Foundation: DNA Repair Pathways and the Role of PARP and BRCA
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. Two critical pathways for repairing DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) are Base Excision Repair (BER) and Homologous Recombination Repair (HRR), respectively.
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are central to the BER pathway.[1][2] They act as DNA damage sensors, binding to SSBs and synthesizing long chains of poly(ADP-ribose) (PAR).[1][2] This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair of the break.[1][3]
-
BRCA1 and BRCA2: The breast cancer susceptibility genes, BRCA1 and BRCA2, encode proteins that are essential for the high-fidelity repair of DNA DSBs through the HRR pathway.[3][4] HRR uses an undamaged sister chromatid as a template to accurately repair the break, which is critical for maintaining genomic stability.[4] Tumors with mutations in BRCA1 or BRCA2 are deficient in HRR (a state known as HRD) and must rely on alternative, more error-prone repair pathways like Non-Homologous End Joining (NHEJ).[3][5]
The Core Mechanism: Synthetic Lethality
The therapeutic efficacy of this compound in BRCA-mutated (BRCAm) cancers is a prime example of "synthetic lethality." This concept describes a situation where the loss of function in either of two genes individually is compatible with cell viability, but the simultaneous loss of both leads to cell death.[6][7][8]
In the context of this compound and BRCAm cells:
-
BRCAm Cancer Cells: These cells already have a primary defect in the HRR pathway, making them heavily dependent on the PARP-mediated BER pathway to repair SSBs.[3]
-
This compound Intervention: this compound is a potent and selective inhibitor of PARP1 and PARP2.[3][9] By inhibiting PARP's enzymatic activity, this compound prevents the efficient repair of SSBs.[1][7]
-
Accumulation of Lethal Damage: Unrepaired SSBs, when encountered by the replication machinery, lead to the collapse of replication forks and the formation of highly cytotoxic DSBs.[1][4][5]
-
Cell Death: In normal, healthy cells with functional BRCA proteins, these DSBs can be efficiently repaired by HRR. However, in BRCAm cells, the absence of a functional HRR pathway means these DSBs cannot be repaired, leading to gross genomic instability, cell cycle arrest, and ultimately, apoptosis.[4][5][8]
PARP Trapping: A Critical Component of Cytotoxicity
Beyond catalytic inhibition, a key mechanism for the cytotoxicity of PARP inhibitors is "PARP trapping".[1] This phenomenon occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA at a damage site, preventing its dissociation.[1]
The resulting PARP-DNA complexes are highly cytotoxic as they are significant obstacles to DNA replication and transcription, contributing more profoundly to replication fork collapse and the formation of lethal DSBs than catalytic inhibition alone.[1][3] Different PARP inhibitors exhibit varying trapping efficiencies, which correlates with their cytotoxic potency.[10] this compound has been shown to have potent PARP-trapping activity, contributing significantly to its efficacy.[3][10]
Quantitative Data Summary
The selective potency of this compound against BRCA-deficient cells has been quantified in numerous preclinical and clinical studies.
| Cell Line | Cancer Type | BRCA Status | Parameter | Value (nM) | Reference |
| Enzymatic Inhibition | - | - | IC50 (PARP-1) | 3.8 | [3] |
| - | - | IC50 (PARP-2) | 2.1 | [3] | |
| Cellular PARylation | Various | - | IC50 | ~4 | [5] |
| Various | - | IC90 | ~50 | [5] | |
| Cytotoxicity | MDA-MB-436 | Breast | BRCA1 mutant | CC50 | 18 |
| SUM149PT | Breast | BRCA1 mutant | CC50 | ~20 | [5] |
| SUM1315MO2 | Breast | BRCA1 mutant | CC50 | ~20 | [5] |
| DoTc2-4510 | Ovarian | BRCA2 mutant | CC50 | ~20 | [5] |
| CAPAN-1 | Pancreatic | BRCA2 deficient | CC50 | 90 | [5][11] |
| PEO1 | Ovarian | BRCA2 mutant | IC50 | 7,487 | [12] |
| UWB1.289 | Ovarian | BRCA1 mutant | IC50 | 21,340 | [12] |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | IC50 | 58,980 | [12] |
| IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Note that IC50 values can vary significantly based on assay conditions, as seen between different studies. |
| Clinical Trial | Setting | Patient Cohort | Median PFS (this compound) | Median PFS (Placebo) | Hazard Ratio (HR) | Reference |
| PRIMA | First-line | gBRCAm | 22.1 months | 10.9 months | 0.40 | [13] |
| NOVA | Recurrent | gBRCAm | 21.0 months | 5.5 months | 0.27 | [3][14] |
| NORA | Recurrent | gBRCAm | Not Reached | 5.5 months | 0.22 | [13][15] |
| PFS: Progression-Free Survival; gBRCAm: germline BRCA mutation. A Hazard Ratio < 1.0 indicates a lower risk of disease progression for the this compound group. |
Key Experimental Protocols
The following protocols are foundational for assessing the mechanism and efficacy of PARP inhibitors like this compound.
This assay measures the ability of single cells to proliferate and form colonies after drug treatment, providing a robust measure of cytotoxicity (e.g., CC50).
-
Cell Seeding: Plate a low, defined number of single cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, allowing sufficient time for colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet solution.
-
Quantification: Wash away excess stain, air dry the plates, and count the number of colonies (typically defined as >50 cells). The survival fraction is calculated relative to the vehicle-treated control.
This method visualizes and quantifies DNA DSBs. An early cellular response to DSBs is the phosphorylation of histone H2AX (to form γH2AX), which accumulates as discrete nuclear foci at the damage site.[16]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for a specified time (e.g., 24-72 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using automated image analysis software (e.g., Fiji/ImageJ).[17]
This advanced technique measures the retention of PARP1 at sites of DNA damage, which is indicative of trapping.[18]
-
Cell Line Preparation: Use cells stably expressing fluorescently-tagged PARP1 (e.g., PARP1-GFP).
-
Drug Pre-treatment: Treat cells with this compound or vehicle control for a defined period (e.g., 1 hour).
-
Induction of DNA Damage: Use a micro-irradiation laser system to induce localized DNA damage within the nucleus of a single cell.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images of the PARP1-GFP signal at the site of damage.
-
Kinetic Analysis: Measure the fluorescence intensity at the damage site over time. In untreated cells, PARP1 is recruited and then quickly dissociates. In this compound-treated cells, the dissociation phase is significantly prolonged, indicating PARP trapping. The PARP1 Retention Coefficient (PRC) can be calculated to quantify this effect.
Conclusion
The mechanism of action of this compound in BRCA-mutated cells is a well-defined paradigm of targeted cancer therapy. By exploiting the principle of synthetic lethality, this compound selectively eliminates cancer cells that have a pre-existing deficiency in the homologous recombination repair pathway. Its dual action of potent PARP1/2 catalytic inhibition and efficient PARP trapping leads to an accumulation of catastrophic DNA double-strand breaks, which cannot be repaired in BRCAm cells. The quantitative data from both preclinical models and major clinical trials robustly support this mechanism, establishing this compound as a cornerstone of therapy for patients with BRCA-mutated cancers.
References
- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 2. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 3. This compound for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trabectedin Induces Synthetic Lethality via the p53-Dependent Apoptotic Pathway in Ovarian Cancer Cells Without BRCA Mutations When Used in Combination with this compound [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Lethality in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcancer.org [jcancer.org]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting [mdpi.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Converging Roles of PARP1 and PARP2 in the Efficacy of Niraparib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intricate roles of Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Polymerase 2 (PARP2) in determining the therapeutic efficacy of the PARP inhibitor, Niraparib. We will delve into the dual mechanism of action of this compound, the distinct and overlapping functions of PARP1 and PARP2, present quantitative data from key studies, detail relevant experimental protocols, and visualize complex pathways and workflows.
Introduction: PARP Inhibition and the Advent of this compound
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the realm of DNA damage repair. PARP1, the most abundant member of this family, is responsible for the majority of cellular poly(ADP-ribose) (PAR) synthesis in response to DNA single-strand breaks (SSBs)[1][2]. PARP2, though less abundant, also plays a significant role in this process and is essential for viability in the absence of PARP1[2][3]. These enzymes act as DNA damage sensors, binding to sites of DNA breaks and catalyzing the formation of long PAR chains on themselves and other acceptor proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair factors to the site of damage[1].
This compound is a potent and highly selective oral inhibitor of both PARP1 and PARP2[1][4]. Its clinical success, particularly in the treatment of ovarian and other cancers, is rooted in its ability to exploit deficiencies in DNA repair pathways, most notably the Homologous Recombination (HR) pathway, leading to a synthetic lethal effect. Understanding the specific contributions of PARP1 and PARP2 to this compound's efficacy is paramount for optimizing its clinical application and developing next-generation PARP inhibitors.
The Dual Mechanism of this compound: Catalytic Inhibition and PARP Trapping
The therapeutic effect of this compound is not solely due to the inhibition of PARP's catalytic activity but also, and perhaps more importantly, its ability to "trap" PARP enzymes on DNA.
Catalytic Inhibition
This compound competes with the NAD+ substrate at the catalytic domain of PARP1 and PARP2, thereby preventing the synthesis of PAR chains[1][3]. This inhibition of PARylation hinders the recruitment of DNA repair machinery to the site of SSBs. Consequently, these unrepaired SSBs can collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs)[1]. In cancer cells with deficient HR repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, ultimately leading to cell death.
PARP Trapping
Beyond catalytic inhibition, this compound physically traps PARP1 and PARP2 at the sites of DNA damage[5]. By binding to the NAD+-binding pocket, this compound induces a conformational change that strengthens the interaction between PARP and the DNA break. This prevents the auto-PARylation-dependent release of PARP from the DNA[1]. The resulting PARP-DNA complexes are highly cytotoxic lesions that are more detrimental to the cell than the unrepaired SSBs that result from catalytic inhibition alone[5]. These trapped complexes physically obstruct DNA replication and transcription, leading to genomic instability and apoptosis. The potency of different PARP inhibitors in trapping PARP varies, and this trapping efficiency appears to be a more significant determinant of their cytotoxic potential than their catalytic inhibitory activity[5].
Distinct and Overlapping Roles of PARP1 and PARP2 in this compound's Efficacy
While PARP1 is the primary sensor of DNA damage, accounting for over 80% of DNA damage-induced PARylation, PARP2 also plays a critical, albeit less pronounced, role[6]. Loss of both PARP1 and PARP2 is embryonically lethal in mice, indicating their essential overlapping functions[7]. This compound's efficacy is enhanced by its ability to inhibit and trap both of these key enzymes.
Recent studies have elucidated that this compound can convert the recruitment of PARP2 to DNA damage sites from a PARP1-dependent mechanism to a direct, PARP1-independent trapping of PARP2 on the DNA[8]. In the absence of an inhibitor, PARP2 recruitment is largely dependent on the PAR chains synthesized by PARP1. However, by preventing PARylation, this compound not only inhibits this mode of recruitment but also enhances the direct binding and trapping of PARP2 to DNA, likely via its WGR domain[8]. This enhanced trapping of PARP2, particularly in PARP1-deficient cells, underscores the importance of targeting both isoforms for maximal therapeutic effect[8].
Quantitative Data on this compound's Potency and Efficacy
The following tables summarize key quantitative data regarding the inhibitory and trapping potency of this compound, as well as its clinical efficacy.
Table 1: In Vitro Inhibitory Potency of this compound against PARP1 and PARP2
| Parameter | PARP1 | PARP2 | Reference |
| IC50 (nM) | 3.8 | 2.1 | [1] |
Table 2: Comparative PARP Trapping Potency of Clinically Relevant PARP Inhibitors
| PARP Inhibitor | Relative Trapping Potency | Reference |
| This compound (MK-4827) | > Olaparib >> Veliparib | [5] |
| Olaparib (AZD-2281) | Intermediate | [5] |
| Veliparib (ABT-888) | Weakest | [5] |
Table 3: Progression-Free Survival (PFS) in the PRIMA Trial (First-Line Maintenance in Advanced Ovarian Cancer)
| Patient Cohort | This compound Median PFS (months) | Placebo Median PFS (months) | Hazard Ratio (95% CI) | P-value | Reference |
| Overall Population | 13.8 | 8.2 | 0.62 (0.50-0.76) | <.001 | [9] |
| HRD Tumors (BRCA mutated) | 22.1 | 10.9 | 0.40 (0.27-0.62) | <.001 | [9] |
| HRD Tumors (BRCA wild-type) | 19.6 | 8.2 | 0.50 (0.31-0.83) | .006 | [9] |
| HR-Proficient Tumors | 8.1 | 5.4 | 0.68 (0.49-0.94) | .020 | [9] |
Key Experimental Protocols
PARP Trapping Assay using Fluorescence Polarization
This assay measures the ability of an inhibitor to trap PARP enzymes on a fluorescently labeled DNA probe.
Principle: In the absence of NAD+, PARP binds to the fluorescent DNA probe, resulting in a large complex with high fluorescence polarization (FP). Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a decrease in FP. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.
Materials:
-
Purified recombinant PARP1 or PARP2 enzyme.
-
Fluorescently labeled nicked DNA oligonucleotide duplex.
-
PARPtrap™ Assay Buffer.
-
NAD+.
-
Test inhibitor (e.g., this compound).
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a master mix containing the PARPtrap™ assay buffer and the fluorescently labeled nicked DNA.
-
Add the master mix to the wells of a microplate.
-
Add the test inhibitor at various concentrations to the appropriate wells.
-
Add the diluted PARP enzyme to all wells except the blank.
-
Incubate to allow for PARP-DNA binding.
-
Initiate the reaction by adding NAD+ to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percentage of PARP trapping relative to the no-NAD+ (100% trapping) and no-inhibitor (baseline) controls.
Cellular PARylation Inhibition Assay (ELISA)
This assay quantifies the level of PAR formation in cells following DNA damage and treatment with a PARP inhibitor.
Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of PAR produced is then measured using an ELISA with an anti-PAR antibody.
Materials:
-
Cell line of interest.
-
Cell culture medium and reagents.
-
DNA damaging agent (e.g., hydrogen peroxide or MMS).
-
Test inhibitor (e.g., this compound).
-
Lysis buffer.
-
ELISA plate pre-coated with a capture antibody.
-
Anti-PAR primary antibody.
-
HRP-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Induce DNA damage by adding the DNA damaging agent.
-
After a short incubation, lyse the cells and collect the lysates.
-
Add the cell lysates to the wells of the pre-coated ELISA plate.
-
Incubate to allow for PAR capture.
-
Wash the wells and add the anti-PAR primary antibody.
-
Incubate and wash, then add the HRP-conjugated secondary antibody.
-
Incubate and wash, then add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine the IC50 of the inhibitor for PARylation inhibition.
Visualizing Key Pathways and Workflows
Caption: Signaling pathway of PARP-mediated DNA single-strand break repair.
Caption: Dual mechanism of action of this compound: catalytic inhibition and PARP trapping.
References
- 1. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trapping-of-parp1-and-parp2-by-clinical-parp-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. portlandpress.com [portlandpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
Niraparib's Impact on DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niraparib, a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, has emerged as a critical therapeutic agent in the management of cancers with deficiencies in DNA repair, particularly those harboring BRCA1 and BRCA2 mutations.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which this compound modulates DNA repair pathways, leading to synthetic lethality in susceptible cancer cells. It details the underlying principles of PARP inhibition, the concept of PARP trapping, and the downstream consequences on homologous recombination and other DNA repair mechanisms. Furthermore, this guide presents a compilation of quantitative data on this compound's potency and efficacy, alongside detailed protocols for key experimental assays used to evaluate its activity. Visualizations of the critical signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mechanism of action and its evaluation in a research setting.
Introduction: The Central Role of PARP in DNA Repair
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. Among the most frequent lesions are single-strand breaks (SSBs), which are primarily repaired through the Base Excision Repair (BER) pathway.[3] Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical players in the BER pathway. They act as DNA damage sensors, binding to SSBs and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other essential DNA repair proteins to the site of damage, facilitating the repair process.[4][5]
Mechanism of Action of this compound
This compound exerts its anticancer effects through a dual mechanism: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[2]
Catalytic Inhibition of PARP
This compound is a potent inhibitor of both PARP-1 and PARP-2.[1][5] It competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzymes, preventing the synthesis of PAR chains.[6] This inhibition of PARP's catalytic activity hampers the recruitment of downstream BER proteins, leading to an accumulation of unrepaired SSBs.
PARP Trapping: A Key Cytotoxic Lesion
Beyond catalytic inhibition, this compound "traps" PARP enzymes on the DNA at the site of the break.[2][7] The trapped PARP-DNA complex is a highly cytotoxic lesion that obstructs DNA replication forks.[7] When a replication fork encounters an unrepaired SSB with a trapped PARP enzyme, it can lead to the collapse of the fork and the formation of a more lethal double-strand break (DSB).[8] The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA, with this compound demonstrating significant PARP trapping activity.[9]
Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers
The accumulation of DSBs is not universally lethal to all cells. In normal, healthy cells, these DSBs can be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. The HR pathway relies on a suite of proteins, including the tumor suppressors BRCA1 and BRCA2, to use a sister chromatid as a template for error-free repair.[10]
However, in cancer cells with a deficiency in the HR pathway (HRD), often due to mutations in BRCA1, BRCA2, or other HR-related genes, the repair of these this compound-induced DSBs is compromised.[10] These HR-deficient cells are forced to rely on alternative, error-prone repair pathways such as Non-Homologous End Joining (NHEJ).[11] The reliance on these lower-fidelity pathways leads to genomic instability, mitotic catastrophe, and ultimately, cell death. This phenomenon, where the combination of two non-lethal defects (in this case, PARP inhibition and HR deficiency) results in cell death, is known as synthetic lethality .[10]
The following diagram illustrates the core mechanism of action of this compound, leading to synthetic lethality in HR-deficient cancer cells.
References
- 1. Pharmacological effects of this compound and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practice-Changing Study Shows this compound Extends Progression-Free Survival in Platinum-Sensitive Ovarian Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-world outcomes of first-line maintenance this compound monotherapy in patients with epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. openworks.mdanderson.org [openworks.mdanderson.org]
A Technical Guide to Preclinical In Vitro Studies of Niraparib's Cytotoxicity
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical in vitro cytotoxic effects of Niraparib, a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. This compound is a critical therapeutic agent, particularly in the context of cancers with deficiencies in DNA repair mechanisms. This guide details its mechanisms of action, summarizes quantitative data on its cytotoxicity across various cancer cell lines, outlines common experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action
This compound's primary cytotoxic effect stems from its inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] Its mechanism is twofold:
-
Enzymatic Inhibition: this compound binds to the catalytic domain of PARP, preventing it from synthesizing poly (ADP-ribose) chains, a critical step in recruiting other DNA repair proteins to the site of an SSB.
-
PARP Trapping: Beyond simple inhibition, this compound traps the PARP enzyme onto the DNA at the site of the break.[2] These trapped PARP-DNA complexes are highly cytotoxic lesions. When a replication fork encounters a trapped complex, it can stall and collapse, leading to the formation of a more lethal DNA double-strand break (DSB).[2]
This dual action leads to a phenomenon known as synthetic lethality . In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the DSBs generated by this compound treatment cannot be efficiently repaired. This accumulation of unrepaired DNA damage triggers genomic instability, cell cycle arrest, and ultimately, apoptosis.[1][2]
Recent studies have uncovered a secondary mechanism that contributes to this compound's efficacy, even in cancer cells without BRCA mutations. This compound has been shown to interfere with the SRC tyrosine kinase, leading to the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) activity.[3] This inhibition of the SRC/STAT3 pathway promotes apoptosis, broadening the potential application of this compound to tumors that are proficient in homologous recombination.[3][4]
Quantitative Cytotoxicity Data
The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or half-maximal cytotoxic concentration (CC₅₀) are common metrics used to represent the drug's potency.
| Cell Line | Cancer Type | BRCA Status / Key Feature | IC₅₀ / CC₅₀ Value | Reference(s) |
| Enzymatic Inhibition | ||||
| PARP-1 | (Cell-free assay) | N/A | 3.8 nM | [5][6] |
| PARP-2 | (Cell-free assay) | N/A | 2.1 nM | [5][6] |
| Cellular Potency | ||||
| HeLa | Cervical Cancer | BRCA1 silenced (RNAi) | 4 nM (EC₅₀) | [5] |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 18 nM; 3.2 µM | [5][7] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | ≤20 µM | [7] |
| MDA-MB-468 | Breast Cancer | BRCA wild-type | <10 µM | [7] |
| BT474 | Breast Cancer | ER+/HER2+ | ~13 µM | [7] |
| MCF-7 | Breast Cancer | ER+/HER2- | 1.1 - 5.4 µM | [7] |
| HCC70 | Breast Cancer | Triple-Negative | 4 µM | [7] |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | BRCA2 deficient | 15 µM | [3][6] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | BRCA proficient | 26 µM | [3][6] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | BRCA proficient | 50 µM | [3][6] |
| OVCAR8 | Ovarian Cancer | BRCA proficient | 20 µM | [3][6] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 28 µM; 7.487 µM | [3][6][8] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34 µM | [8] |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type (restored) | 58.98 µM | [8] |
| A549 | Lung Cancer | BRCA2 shRNA | 11 nM | [5] |
| Tu686 | Laryngeal Squamous Cell Carcinoma | N/A | Dose-dependent | [9] |
| Tu212 | Laryngeal Squamous Cell Carcinoma | N/A | Dose-dependent | [9] |
Experimental Protocols
The evaluation of this compound's in vitro cytotoxicity relies on a set of standardized assays to measure cell health, proliferation, and death.
These assays quantify the number of viable cells in a population following treatment.
-
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded into 96-well opaque-walled plates at a density of approximately 3,000 cells per well and incubated overnight to allow for attachment.[3]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1-200 µM) or a vehicle control (DMSO).[3][6]
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.[3][10]
-
Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence, which is proportional to the amount of ATP present in viable cells, is read on a luminometer.[3] Data is normalized to the vehicle control to determine the percentage of cell viability.
-
-
Protocol: MTT / MTS / CCK-8 Assays
-
Seeding and Treatment: Cells are seeded and treated with this compound in 96-well plates as described above.[8][9]
-
Reagent Addition: Following a 24-48 hour incubation period, a tetrazolium-based reagent (MTT, MTS, or CCK-8) is added to each well.[9][11]
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength. The amount of color produced is directly proportional to the number of viable cells.
-
These methods detect and quantify programmed cell death.
-
Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Cells are cultured and treated with this compound (e.g., 10-20 µM) for 48-72 hours.[4][10]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of viable, early apoptotic, and late apoptotic cell populations.[4]
-
-
Protocol: Colony Formation Assay
-
Cell Seeding: A low number of cells (e.g., 500-1000 per well) are seeded into 6-well plates to allow for the growth of individual colonies.
-
Treatment: Cells are treated with low concentrations of this compound. The treatment can be continuous over the incubation period or applied for a shorter duration.
-
Incubation: Plates are incubated for an extended period, typically 10-14 days, until visible colonies are formed. The medium is changed every 2-3 days.
-
Staining and Quantification: Colonies are fixed with methanol and stained with a solution like 0.5% crystal violet. The plates are washed, dried, and the number of colonies (typically defined as clusters of >50 cells) is counted. This assay assesses the long-term impact of the drug on a cell's ability to proliferate and survive.[3]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes discussed.
Caption: this compound's core mechanism: PARP trapping leads to DSBs, causing synthetic lethality in HR-deficient cells.
Caption: this compound inhibits the SRC/STAT3 signaling pathway, reducing anti-apoptotic gene expression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 3. This compound-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological effects of this compound and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Short-term starvation synergistically enhances cytotoxicity of this compound via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacodynamics of Niraparib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacodynamic properties of Niraparib, a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. We will explore its core mechanism of action, its effects on cellular processes in various cancer cell lines, and the experimental methodologies used to elucidate these effects.
Introduction to this compound
This compound is an orally active small molecule inhibitor targeting PARP-1 and PARP-2, enzymes critical for the repair of DNA single-strand breaks (SSBs).[1][2] Approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers, its efficacy is rooted in the principle of synthetic lethality.[1][3][4] This guide focuses on the preclinical pharmacodynamics of this compound, detailing how it induces cytotoxicity in cancer cells, particularly those with deficiencies in DNA repair pathways.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound's primary mechanism of action involves a dual effect on PARP enzymes: catalytic inhibition and the trapping of PARP on DNA.
-
Catalytic Inhibition: PARP enzymes detect SSBs and, through their catalytic activity, synthesize chains of poly(ADP-ribose) (PAR) that recruit other DNA repair proteins.[3][4] this compound, as a nicotinamide analogue, competitively binds to the catalytic domain of PARP-1 and PARP-2, preventing this PARylation process and stalling SSB repair.[2][5]
-
PARP Trapping: Beyond enzymatic inhibition, this compound traps the PARP enzyme at the site of DNA damage.[3][6] This creates a cytotoxic PARP-DNA complex that is more damaging than an unrepaired SSB alone.[3][7] When the cell enters S-phase, replication forks collide with these trapped complexes, leading to their collapse and the formation of highly lethal DNA double-strand breaks (DSBs).[8] this compound is considered a more potent PARP-trapper than other inhibitors like veliparib.[7]
-
Synthetic Lethality: In healthy cells, DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancer cells harbor mutations in these genes, rendering them Homologous Recombination Deficient (HRD). In these HRD cells, the accumulation of DSBs caused by this compound cannot be repaired, leading to genomic instability and ultimately, cell death.[4][9] This selective killing of HRD cancer cells while sparing healthy, HR-proficient cells is known as synthetic lethality.
Pharmacodynamic Effects in Cancer Cell Lines
This compound demonstrates potent cytotoxic effects across a range of cancer cell lines. Its potency, often measured by the half-maximal inhibitory concentration (IC50), is significantly greater in cell lines with deficiencies in DNA damage repair pathways.
| Cell Line | Cancer Type | BRCA Status | This compound IC50 / CC50 | Reference |
| Ovarian Cancer | ||||
| PEO1 | Ovarian | BRCA2 mutant | ~7.5 µM | [10] |
| OVCAR8 | Ovarian | BRCA proficient | ~20 µM | [11] |
| UWB1.289 | Ovarian | BRCA1 mutant | ~21.3 µM | [10] |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | ~59.0 µM | [10] |
| Pancreatic Cancer | ||||
| Capan-1 | Pancreatic | BRCA2 deficient | ~15 µM | [11] |
| MIA PaCa-2 | Pancreatic | BRCA proficient | ~26 µM | [11] |
| PANC-1 | Pancreatic | BRCA proficient | ~50 µM | [11] |
| Breast Cancer | ||||
| SUM149 | Breast | BRCA mutant | 24 nM | [12] |
| MDA-MB-436 | Breast | BRCA mutant | 18 nM | [12] |
| B-Cell Lymphoid | ||||
| 697 | ALL | BRCA1 mutant | 2 µM | [13] |
| HG-3 | CLL | Wild-type | 55 µM | [13] |
| U-266 | MM | Wild-type | 57 µM | [13] |
Table 1: Comparative IC50/CC50 values of this compound in various cancer cell lines. Note the generally higher sensitivity (lower IC50) in BRCA-mutant lines.
The accumulation of DNA damage caused by this compound triggers cell cycle checkpoints. Studies show that this compound induces a robust cell cycle arrest in the G2/M phase in many cancer cell lines, preventing cells with damaged DNA from proceeding into mitosis.[9][13]
If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death). This compound treatment has been shown to:
-
Increase Apoptotic Cell Populations: A significant rise in the percentage of Annexin V-positive cells is observed following treatment.[14]
-
Activate Caspases: Enhanced activity of effector caspases, such as caspase-3 and caspase-7, is a hallmark of this compound-induced apoptosis.[14]
-
Downregulate Anti-Apoptotic Proteins: this compound can suppress the expression of key anti-apoptotic proteins from the BCL2 family, including BCL2, BCL-XL, and MCL1, further promoting cell death.[14]
Recent research has uncovered an additional mechanism that may explain this compound's efficacy in cancers without BRCA mutations. Studies have shown that this compound, unlike some other PARP inhibitors, can inhibit the activity of the STAT3 signaling pathway.[11] This is achieved by interfering with the SRC tyrosine kinase, an upstream activator of STAT3.[11] The inhibition of this pathway contributes to this compound's ability to induce apoptosis even in BRCA-proficient tumor cells, broadening its therapeutic potential.[11]
Key Experimental Protocols
The following sections detail the methodologies for essential assays used to evaluate the pharmacodynamics of this compound.
This assay quantifies the cytotoxic effect of this compound and is used to determine IC50 values.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 4,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent to each well and incubate for 1-4 hours. Live cells metabolize the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
This protocol directly measures the amount of PARP enzyme trapped on chromatin, a key indicator of this compound's mechanism.
-
Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-4 hours).
-
Cell Lysis & Fractionation:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100) to release soluble cytoplasmic and nuclear proteins.
-
Centrifuge to pellet the chromatin-bound fraction.
-
Wash the chromatin pellet to remove any remaining soluble proteins.
-
-
Protein Quantification: Resuspend the chromatin pellet in a suitable buffer and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from the chromatin fraction onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against PARP-1 or PARP-2. Use an antibody for a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
-
Detection & Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensity using densitometry software and normalize the PARP signal to the histone loading control to compare the amount of trapped PARP across different treatment conditions.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.
-
Staining:
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and incubate in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells.
-
Add Propidium Iodide (PI) just before analysis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the apoptotic index.
-
Conclusion
The pharmacodynamics of this compound are defined by its potent, dual-action mechanism of PARP enzymatic inhibition and PARP-DNA trapping. This leads to the formation of cytotoxic DSBs, which are particularly lethal to cancer cells with underlying homologous recombination deficiencies. The resulting DNA damage cascade effectively induces cell cycle arrest at the G2/M checkpoint and promotes apoptosis. Furthermore, its ability to modulate other signaling pathways, such as SRC/STAT3, may contribute to its broader clinical activity. The experimental protocols outlined herein provide a robust framework for researchers to further investigate and characterize the cellular impacts of this compound and other PARP inhibitors in diverse cancer contexts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The poly (ADP ribose) polymerase inhibitor this compound: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. This compound in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. This compound-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and pharmacodynamics of this compound in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PB1719: this compound IN B-CELL LYMPHOID MALIGNANCIES: EXPLORING SYNTHETIC LETHALITY AS TARGET FOR THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Niraparib's Off-Target Effects and Cardiovascular Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niraparib is a potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are critical components of the DNA damage repair machinery.[1] Approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer, this compound's mechanism of action revolves around inducing synthetic lethality in tumor cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1] While its on-target efficacy is well-established, a growing body of evidence highlights a unique profile of off-target effects that contribute to its clinical adverse event profile, most notably cardiovascular toxicities.[2][3]
This technical guide provides a comprehensive overview of the off-target pharmacology of this compound and its direct implications for cardiovascular safety. We will delve into the specific off-target interactions, summarize the quantitative data from preclinical and clinical studies, detail the experimental protocols used to assess these effects, and illustrate the underlying molecular pathways and experimental workflows.
Off-Target Profile of this compound
This compound exhibits a distinct polypharmacological profile, interacting with several proteins beyond its intended PARP targets.[4][5] These off-target interactions are crucial for understanding its full spectrum of biological activity and potential side effects. The most significant off-target activities of this compound include the inhibition of various kinases and monoamine transporters.[1][2][5]
Kinase Inhibition Profile
This compound has been shown to inhibit several kinases at clinically relevant concentrations.[5] This off-target kinase activity is thought to contribute to both its therapeutic effects and its toxicity profile.[6][7] A comprehensive analysis of the kinome reveals that this compound and another PARP inhibitor, rucaparib, inhibit DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[4][5]
Table 1: Off-Target Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| DYRK1B | 254 | [5] |
| SRC | - | [7][8] |
| DYRK1A | - | [6] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates greater potency. Data for SRC and DYRK1A inhibition is qualitative from the cited sources.
Monoamine Transporter Inhibition
In vitro studies have demonstrated that this compound inhibits dopamine, norepinephrine, and serotonin transporters.[1][2] This inhibition is a key factor in the development of cardiovascular side effects, such as increased heart rate and blood pressure, which are commonly observed in patients treated with this compound.[1][2]
Table 2: Inhibition of Monoamine Transporters by this compound
| Transporter Target | Inhibition | Implicated Clinical Effect | Reference |
| Norepinephrine Transporter (NET) | Yes | Increased heart rate and blood pressure | [1][2] |
| Dopamine Transporter (DAT) | Yes | Increased blood pressure | [1][2] |
| Serotonin Transporter (SERT) | Yes | - | [1][2] |
Cardiovascular Toxicity Profile of this compound
The cardiovascular adverse events associated with this compound are a significant clinical concern and are directly linked to its off-target activities.[3] The most frequently reported cardiovascular toxicities are hypertension and tachycardia.[2]
Hypertension
Hypertension is a common adverse event during this compound treatment, with some patients experiencing a hypertensive crisis.[9][10][11] Clinical guidelines recommend regular monitoring of blood pressure, especially during the initial months of therapy.[2][9][10] A meta-analysis of randomized controlled trials confirmed that this compound significantly increases the risk of hypertension.[12][13]
Tachycardia and Other Cardiac Events
Increased heart rate is another frequently reported cardiovascular side effect.[10][14] Additionally, pharmacovigilance studies using the FDA Adverse Event Reporting System (FAERS) have identified signals for other cardiac events, such as cardiac flutter and arrhythmias, associated with this compound use.[15][16][17] A meta-analysis of 32 studies concluded that PARP inhibitor-based therapies are associated with a significantly increased risk of major adverse cardiovascular events (MACEs) of any grade.[3]
Table 3: Incidence of Cardiovascular Adverse Events with this compound in Clinical Trials and Meta-Analyses
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) | Study/Analysis | Reference |
| Hypertension | 17% | 6% | PRIMA Trial | [6] |
| Hypertension | 17.5% | 6.0% | Meta-analysis of PARPi | [3] |
| Hypertension | 19.87% | - | Meta-analysis | [13] |
| MACEs | 5.0% | 0.9% | Meta-analysis of PARPi | [3] |
| Thromboembolic Events | - | - | Meta-analysis of PARPi | [3] |
Note: MACEs (Major Adverse Cardiovascular Events) include acute myocardial infarction, cardiac arrest, cardiac failure, arrhythmia, tachycardia, and bradycardia.[3]
Proposed Mechanisms of Cardiovascular Toxicity
The cardiovascular toxicity of this compound is multifactorial, arising from its off-target interactions with the kinome and monoamine transporters.
Role of Norepinephrine Transporter Inhibition
The leading hypothesis for this compound-induced hypertension and tachycardia is the inhibition of the norepinephrine transporter (NET).[1][2] By blocking NET in the synaptic cleft of sympathetic neurons, this compound increases the concentration and duration of action of norepinephrine, leading to overstimulation of adrenergic receptors in the heart and blood vessels. This results in increased heart rate, cardiac contractility, and peripheral vascular resistance, culminating in elevated blood pressure.
Figure 1: Mechanism of this compound-Induced Hypertension and Tachycardia.
Contribution of Off-Target Kinase Inhibition
The inhibition of kinases such as DYRK1A has also been proposed as a potential mechanism for this compound-induced hypertension.[6] DYRK1A is involved in numerous signaling pathways, and its inhibition may disrupt normal cardiovascular homeostasis. Additionally, some research suggests that this compound's inhibition of SRC kinase and the subsequent downregulation of the STAT3 signaling pathway could have broader cellular effects, though a direct link to cardiovascular toxicity is still under investigation.[7][8]
Experimental Protocols
A variety of in vitro and in vivo methods are employed to characterize the off-target effects and cardiovascular toxicity of this compound.
In Vitro Kinase Inhibition Assays
The assessment of off-target kinase activity is a critical step in drug development. Radiometric and fluorescence-based assays are commonly used to determine the IC50 values of compounds against a panel of kinases.
Protocol: Radiometric Kinase Inhibition Assay (Example)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a specific kinase, its substrate (e.g., a peptide or protein), and ATP radiolabeled with ³³P (gamma-³³P-ATP).
-
Compound Addition: Add varying concentrations of this compound or a control inhibitor to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase to phosphorylate its substrate.
-
Reaction Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Separation: Separate the radiolabeled phosphorylated substrate from the unreacted gamma-³³P-ATP using a filter membrane that binds the substrate.
-
Detection: Quantify the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for a Radiometric Kinase Inhibition Assay.
Monoamine Transporter Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.
Protocol: Radioligand Transporter Binding Assay (Example for NET)
-
Membrane Preparation: Prepare cell membranes expressing the human norepinephrine transporter (hNET).
-
Assay Buffer: Use an appropriate buffer for the binding reaction.
-
Radioligand: Select a high-affinity radiolabeled ligand for hNET (e.g., [³H]nisoxetine).
-
Competition Binding: Incubate the hNET-expressing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibition constant) of this compound by analyzing the competition binding curve.
Assessment of Cardiovascular Toxicity in Clinical Trials
In clinical trials, a rigorous protocol is followed to monitor and manage the cardiovascular safety of this compound.
Protocol: Cardiovascular Monitoring in Clinical Trials
-
Baseline Assessment: Before initiating treatment, perform a thorough cardiovascular assessment, including medical history, physical examination, baseline electrocardiogram (ECG), and blood pressure measurement.[18][19][20]
-
Frequent Monitoring:
-
Management of Hypertension: If hypertension develops, manage it with standard antihypertensive medications. Dose adjustment or interruption of this compound may be necessary for severe or persistent hypertension.[10]
-
Adverse Event Reporting: Systematically collect and grade all cardiovascular adverse events according to a standardized system like the Common Terminology Criteria for Adverse Events (CTCAE).
Figure 3: Relationship between Off-Target Effects and Clinical Management.
Conclusion
This compound is a highly effective PARP inhibitor, but its clinical use is associated with a distinct profile of cardiovascular toxicities, primarily hypertension and tachycardia. These adverse events are strongly linked to the drug's off-target inhibition of the norepinephrine transporter and potentially other kinases. A thorough understanding of this off-target pharmacology is essential for drug development professionals and clinicians to anticipate, monitor, and manage these cardiovascular risks effectively. The experimental protocols outlined in this guide provide a framework for the continued investigation of the off-target effects of this compound and other targeted therapies, with the ultimate goal of optimizing their therapeutic index and improving patient safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safety and management of this compound monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major adverse cardiac events and cardiovascular toxicity with PARP inhibitors-based therapy for solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The kinase polypharmacology landscape of clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 9. zejula.com [zejula.com]
- 10. This compound Disease Interactions - Drugs.com [drugs.com]
- 11. gov.uk [gov.uk]
- 12. Hypertension associated with this compound in cancer patients: A pharmacovigilance analysis based on the FAERS database and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arterial hypertension associated with PARPi: A meta-analysis of 41 placebo randomized controlled trials combined with a World Health Organization's pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Does this compound cause Increased Heart Rate? Read What Users Report - Drugs.com [drugs.com]
- 15. academic.oup.com [academic.oup.com]
- 16. ascopubs.org [ascopubs.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 20. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
The Molecular Underpinnings of Synthetic Lethality with Niraparib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core molecular basis of synthetic lethality induced by Niraparib, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP). We will delve into its mechanism of action, the critical role of DNA repair pathways, and the quantitative evidence supporting its clinical efficacy. This guide provides detailed experimental methodologies and visual representations of the key biological processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction to Synthetic Lethality and PARP Inhibition
The concept of synthetic lethality describes a genetic interaction where the co-occurrence of two or more non-lethal mutations or perturbations leads to cell death.[1][2][3][4] In the context of cancer therapy, this principle is powerfully exploited by targeting a pathway that becomes essential for the survival of cancer cells that have lost a parallel DNA damage repair (DDR) pathway.
A prime example of this therapeutic strategy is the use of PARP inhibitors in cancers with deficiencies in the Homologous Recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2.[5][6][7] this compound is a highly selective and potent oral inhibitor of PARP-1 and PARP-2, enzymes that play a crucial role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[5][8]
This compound's Dual Mechanism of Action
This compound exerts its cytotoxic effects through two primary mechanisms: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.
-
Catalytic Inhibition: this compound competitively binds to the NAD+ binding site in the catalytic domain of both PARP-1 and PARP-2, preventing the synthesis of poly (ADP-ribose) (PAR) chains.[9][10] This inhibition of PARP's enzymatic activity disrupts the recruitment of other DNA repair proteins to the site of SSBs, leading to their accumulation.[11][12]
-
PARP Trapping: Beyond enzymatic inhibition, this compound traps PARP enzymes on the DNA at the site of damage.[9][10][13] These trapped PARP-DNA complexes are highly cytotoxic as they create physical obstructions to DNA replication forks.[9][10] The collapse of these replication forks results in the formation of more severe double-strand breaks (DSBs).[9] The potency of PARP inhibitors in trapping PARP on DNA has been shown to correlate with their cytotoxicity.[13]
The Principle of Synthetic Lethality in HR-Deficient Tumors
In healthy cells, the DSBs resulting from collapsed replication forks can be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[5][6][7][14][15] However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired. The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, apoptotic cell death.[1][2] This selective killing of HR-deficient cancer cells by this compound is the essence of synthetic lethality.
Quantitative Data on this compound's Potency and Efficacy
The efficacy of this compound is supported by a substantial body of preclinical and clinical data. The following tables summarize key quantitative metrics.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| PARP-1 IC50 | ~4-5 nM | [16][17] |
| PARP-2 IC50 | ~2-4 nM | [16][17] |
| Cellular IC50 (PEO1, BRCA2 mutant ovarian cancer cell line) | 7.487 µM | [18] |
| Cellular IC50 (UWB1.289, BRCA1 mutant ovarian cancer cell line) | 21.34 µM | [18] |
| Cellular IC50 (UWB1.289+BRCA1, BRCA1 proficient ovarian cancer cell line) | 58.98 µM | [18] |
| Cellular IC50 (BT474, ER+/HER2+ breast cancer cell line) | ~13 µM | [19] |
| Cellular IC50 (MDA-MB-436, TNBC with BRCA1 mutation) | ~11 µM | [19] |
Table 2: Comparative PARP Trapping Potency
| PARP Inhibitor | Relative PARP Trapping Potency | Reference |
| Talazoparib | Most Potent (Strongest Trapper) | [9][10][13] |
| This compound | Intermediate to High | [9][10][13] |
| Olaparib | Intermediate | [9][10][13] |
| Rucaparib | Intermediate | [9][10][13] |
| Veliparib | Weakest Trapper | [10][13] |
Table 3: Clinical Efficacy of this compound in Ovarian Cancer (Progression-Free Survival)
| Clinical Trial | Patient Population | This compound Median PFS | Placebo Median PFS | Hazard Ratio (95% CI) | Reference |
| PRIMA (First-Line Maintenance) | Overall Population | 13.8 months | 8.2 months | 0.62 (0.50-0.76) | [20] |
| HRD-Positive | 21.9 months | 10.4 months | 0.43 (0.31-0.59) | [20][21] | |
| BRCA-mutated | 22.1 months | 10.9 months | 0.40 (0.27-0.62) | [21][22] | |
| HRD-Positive, BRCA-wildtype | 19.6 months | 8.2 months | 0.43 | [21] | |
| HR-Proficient | 8.1 months | 5.4 months | 0.68 | [21] | |
| NOVA (Recurrent Maintenance) | Germline BRCA-mutated | 21.0 months | 5.5 months | 0.27 (0.17-0.41) | [22] |
| Non-gBRCAmut, HRD-Positive | 12.9 months | 3.8 months | 0.38 | ||
| Non-gBRCAmut, HRD-Negative | 6.9 months | 3.8 months | 0.58 | ||
| NORA (Recurrent Maintenance) | Overall Population | 18.3 months | 5.4 months | 0.32 | [22] |
| Germline BRCA-mutated | Not Reached | 5.5 months | 0.22 (0.12-0.39) | [22] | |
| Non-gBRCAmut | 11.1 months | 3.9 months | 0.40 |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
The interplay between the Base Excision Repair (BER) and Homologous Recombination (HR) pathways is central to the synthetic lethal mechanism of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-term starvation synergistically enhances cytotoxicity of this compound via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Roles of BRCA1 and BRCA2 in homologous recombination, DNA replication fidelity and the cellular response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Roles of BRCA1 and BRCA2 in homologous recombination, DNA replication fidelity and the cellular response to ionizing radiation | Semantic Scholar [semanticscholar.org]
- 7. Homology-Directed Repair and the Role of BRCA1, BRCA2, and Related Proteins in Genome Integrity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological effects of this compound and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. onclive.com [onclive.com]
Niraparib's Engagement of the cGAS/STING Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant clinical efficacy in the treatment of various cancers, particularly those with deficiencies in homologous recombination repair. Beyond its direct cytotoxic effects on tumor cells, emerging evidence has illuminated a crucial immunomodulatory role for this compound, mediated through the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the cGAS/STING signaling cascade, offering researchers and drug development professionals a comprehensive resource. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding and guide future research in this promising area of cancer immunotherapy.
Introduction: The Immunomodulatory Facet of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibition of PARP by agents like this compound leads to the accumulation of unrepaired single-strand breaks, which are subsequently converted into toxic double-strand breaks (DSBs) during DNA replication.[1][2] In cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, this accumulation of DSBs results in synthetic lethality and cell death.[1][3]
However, the therapeutic impact of this compound extends beyond this direct DNA damage response. A growing body of research indicates that PARP inhibitors, including this compound, can effectively stimulate the innate immune system.[4][5] This is primarily achieved through the activation of the cGAS/STING pathway, a key cytosolic DNA sensing mechanism that triggers a type I interferon response and primes the tumor microenvironment for an anti-tumor immune attack.[2][6][7] This guide delves into the technical details of this interaction, providing a foundational understanding for harnessing this mechanism for therapeutic benefit.
The Molecular Mechanism: From DNA Damage to Immune Activation
The activation of the cGAS/STING pathway by this compound is a multi-step process initiated by the drug's primary mechanism of action: PARP inhibition and trapping.[1][4]
-
Induction of Genomic Instability: this compound's inhibition of PARP1/2 leads to an accumulation of DNA damage.[1] This genomic instability results in the formation of micronuclei and the release of double-stranded DNA (dsDNA) fragments into the cytoplasm of tumor cells.[1][2]
-
cGAS Sensing of Cytosolic dsDNA: The cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[2][4] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4]
-
STING Activation and Signal Transduction: cGAMP then binds to the STING protein, which is an adaptor protein located on the endoplasmic reticulum.[2][4] This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[2][4]
-
IRF3 and NF-κB Activation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as interferon-β (IFN-β).[2][6] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1]
-
Enhanced Anti-Tumor Immunity: The secretion of type I interferons and other cytokines remodels the tumor microenvironment. This includes the upregulation of chemokines like CXCL10 and CCL5, which are crucial for recruiting cytotoxic T lymphocytes (CD8+ T cells) to the tumor site.[2][6] This influx of immune cells enhances the anti-tumor immune response.
Caption: this compound-induced activation of the cGAS/STING signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components and outputs of the cGAS/STING pathway, as reported in various preclinical studies.
Table 1: Upregulation of Interferon-Stimulated Genes (ISGs) and Cytokines
| Gene/Protein | Cell Line / Model | This compound Treatment | Fold Change (mRNA/Protein) | Reference |
| IFNB1 | MDA-MB-436 | 300 nM, 24-48h | 3- to 4-fold increase (mRNA) | [9] |
| IFNB1 | DLD1 BRCA2-/- | Not specified | Increased (mRNA) | [9] |
| CCL5 | Ovarian Cancer Cells | Not specified | Increased (mRNA) | [2] |
| CXCL10 | Ovarian Cancer Cells | Not specified | Increased (mRNA and protein) | [2] |
| STING | Apcmin/+ syngeneic tumors | 50mg/kg daily | Upregulated (transcript) | [10] |
| PDL1 | Apcmin/+ syngeneic tumors | 50mg/kg daily | Upregulated (transcript) | [10] |
| CXCL9 | Apcmin/+ syngeneic tumors | 50mg/kg daily | Upregulated (transcript) | [10] |
| CXCL10 | Apcmin/+ syngeneic tumors | 50mg/kg daily | Upregulated (transcript) | [10] |
Table 2: Activation of cGAS/STING Pathway Signaling Proteins
| Protein (Phosphorylation Site) | Cell Line | This compound Treatment | Observation | Reference |
| p-STING (Ser366) | MDA-MB-436 | Not specified | Elevated | [1] |
| p-STING (Ser366) | MDA-MB-231 | Not specified | Increased | [1] |
| p-TBK1 (Ser172) | MDA-MB-436 | 1 µM, 48h | Elevated | [1] |
| p-NF-κB p65 (Ser536) | MDA-MB-436 | 1 µM, 48h | Elevated | [1] |
Table 3: Effects on Immune Cell Infiltration
| Immune Cell Type | Tumor Model | This compound Treatment | Observation | Reference |
| CD8+ T cells | Apcmin/+ syngeneic tumors | 50mg/kg daily | Significantly elevated infiltration | [10] |
| CD4+ T cells | Apcmin/+ syngeneic tumors | 50mg/kg daily | Significantly elevated infiltration | [10] |
| Proliferating CD8+ T cells | MDA-MB-436 tumors | 35 mg/kg (5 days on/2 days off) | Increased | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the interaction between this compound and the cGAS/STING pathway.
In Vitro Assessment of cGAS/STING Pathway Activation
Objective: To determine if this compound treatment activates the cGAS/STING signaling cascade in cancer cell lines.
4.1.1 Cell Culture and this compound Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-436, MDA-MB-231) or other relevant cancer cell lines.
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 300 nM to 1 µM) or DMSO as a vehicle control for specified time points (e.g., 24, 48 hours).
4.1.2 Western Blotting for Signaling Protein Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-STING (Ser366)
-
Rabbit anti-STING
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-TBK1
-
Rabbit anti-phospho-IRF3 (Ser396)
-
Rabbit anti-IRF3
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
4.1.3 RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., IFNB1, CCL5, CXCL10) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
4.1.4 Immunofluorescence for Micronuclei Formation
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound or DMSO.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Staining: Stain the cells with DAPI to visualize nuclei and micronuclei.
-
Imaging: Acquire images using a fluorescence microscope. Micronuclei will appear as small, distinct DAPI-stained bodies in the cytoplasm.
Caption: In vitro workflow for assessing this compound's effect on the cGAS/STING pathway.
In Vivo Assessment of Immune Microenvironment Modulation
Objective: To evaluate the impact of this compound treatment on the tumor immune microenvironment in preclinical animal models.
4.2.1 Animal Models and Treatment
-
Models: Use syngeneic mouse tumor models (e.g., Apcmin/+) or human tumor xenografts in humanized mice (e.g., MDA-MB-436 in huNOG-EXL mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of immunocompetent or humanized mice.
-
Treatment Regimen: Once tumors reach a palpable size, randomize mice into treatment groups. Administer this compound orally (e.g., 25-50 mg/kg daily) or a vehicle control.
-
Tumor Measurement: Monitor tumor growth regularly using calipers.
4.2.2 Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Collection and Preparation: At the end of the study, excise tumors, fix in formalin, and embed in paraffin.
-
Staining: Section the paraffin-embedded tumors and perform IHC staining for immune cell markers such as CD4 and CD8.
-
Analysis: Quantify the number of positive-staining cells per field of view to assess the extent of T cell infiltration.
4.2.3 Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Harvest tumors and dissociate them into single-cell suspensions using a tumor dissociation kit and a gentleMACS dissociator.
-
Cell Staining: Stain the single-cell suspensions with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8) and proliferation markers (e.g., Ki67).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage and proliferation status of different immune cell populations within the tumor.
Conclusion and Future Directions
This compound's ability to activate the cGAS/STING pathway represents a significant paradigm shift in our understanding of its anti-cancer activity. This immunomodulatory function provides a strong rationale for combining this compound with other immunotherapies, such as immune checkpoint inhibitors, to achieve synergistic anti-tumor effects, irrespective of the tumor's BRCA status.[1] The data and protocols presented in this guide offer a comprehensive framework for researchers to further investigate this promising therapeutic strategy.
Future research should focus on identifying biomarkers that predict which patients are most likely to benefit from the immunostimulatory effects of this compound. Additionally, optimizing the dosing and scheduling of this compound in combination with immunotherapies will be crucial for maximizing clinical outcomes. A deeper understanding of the intricate crosstalk between PARP inhibition, the cGAS/STING pathway, and the broader tumor immune microenvironment will undoubtedly pave the way for novel and more effective cancer treatment regimens.
References
- 1. This compound activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Determining Niraparib IC50 in Ovarian Cancer Cell Lines
Introduction
Niraparib (Zejula®) is a potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] It is a crucial therapeutic agent in the management of advanced or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer, particularly following a response to platinum-based chemotherapy.[2][3] The efficacy of this compound is rooted in the concept of synthetic lethality. In cancer cells with deficient DNA repair mechanisms, such as those with mutations in BRCA1 or BRCA2 genes, inhibiting PARP leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[1][4] Notably, this compound has demonstrated clinical activity in patients regardless of their BRCA mutation status.[3][5]
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the effectiveness of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound across various ovarian cancer cell lines is fundamental for preclinical research, understanding mechanisms of sensitivity and resistance, and developing novel combination therapies. These application notes provide a summary of this compound's mechanism, IC50 values in different cell lines, and a detailed protocol for its determination.
Mechanism of Action: PARP Inhibition and Beyond
This compound's primary mechanism involves the inhibition of PARP-1 and PARP-2, enzymes essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal DNA double-strand breaks (DSBs) during DNA replication.[1] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA mutations or other defects in the HR pathway (a state known as homologous recombination deficiency or HRD), these DSBs cannot be accurately repaired, leading to genomic instability and cell death—a classic example of synthetic lethality.[4][6]
Recent studies suggest that this compound's anti-tumor effects may extend beyond PARP inhibition. Evidence indicates that this compound can also inhibit the STAT3 signaling pathway by interfering with SRC tyrosine kinase, leading to increased apoptosis in tumor cells, even in those without BRCA mutations.[5][7]
Data Presentation: this compound IC50 Values
The sensitivity of ovarian cancer cell lines to this compound varies, often correlating with their BRCA or homologous recombination deficiency (HRD) status. Cells with BRCA1/2 mutations are generally more sensitive to PARP inhibitors.[8] The following table summarizes published IC50 values for this compound in several common ovarian cancer cell lines.
| Cell Line | BRCA Status | This compound IC50 (µM) | Reference |
| PEO1 | BRCA2 mutant | ~7.49 | [8] |
| PEO1 | BRCA2 mutant | ~28 | [5][7] |
| UWB1.289 | BRCA1 mutant | ~21.34 | [8] |
| UWB1.289+BRCA1 | BRCA1 wild-type (reconstituted) | ~58.98 | [8] |
| OVCAR8 | BRCA proficient | ~20 | [5][7] |
| A2780 | BRCA proficient | Varies with treatment duration | [9] |
| SKOV3 | BRCA proficient | Varies with treatment duration | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific viability assay used.
Experimental Protocols
Determining the IC50 value of this compound requires a robust cell viability or cytotoxicity assay. The following protocol describes a common method using a tetrazolium-based assay like MTT or MTS/CCK-8.
Protocol: IC50 Determination using MTS/CCK-8 Assay
This protocol outlines the steps to measure the dose-dependent effect of this compound on the viability of adherent ovarian cancer cell lines.
1. Materials and Reagents
-
Ovarian cancer cell lines (e.g., PEO1, OVCAR8, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution, CCK-8 kit)
-
Multichannel pipette
-
Microplate reader (absorbance at 450-490 nm)
-
Humidified incubator (37°C, 5% CO₂)
2. Experimental Workflow
3. Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture ovarian cancer cells in complete medium until they reach 70-80% confluency (logarithmic growth phase).
-
Trypsinize, count, and resuspend the cells to a final concentration appropriate for the specific cell line (typically between 3,000 and 8,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[10] Leave the outer wells filled with sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach firmly.
-
-
Drug Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations for the dose-response curve. A typical range might be from 0.01 µM to 100 µM.
-
Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤0.1%).[11]
-
After the 24-hour cell attachment incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the appropriate wells. Each concentration should be tested in triplicate.
-
-
Incubation and Viability Measurement:
-
Incubate the treated plates for 72 hours (or another desired time point, such as 48 or 96 hours) at 37°C and 5% CO₂.
-
Following incubation, add 10-20 µL of MTS or CCK-8 reagent to each well, including controls.[11]
-
Incubate for an additional 1-4 hours, allowing the reagent to be converted by viable cells into a colored formazan product.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450 nm for CCK-8 or 490 nm for MTS).[10]
-
4. Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the absorbance of "medium only" (blank) wells from all other readings.
-
Normalization: Calculate the percentage of cell viability for each this compound concentration by normalizing the data to the vehicle control wells (which represent 100% viability).
-
Percent Viability = (Absorbance of Treated Well / Mean Absorbance of Control Wells) x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Determination: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) to accurately calculate the IC50 value.[12] The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jadpro.com [jadpro.com]
- 4. This compound in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | this compound-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 8. jcancer.org [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. IC50 and Viability Assay Determination by CCK8 Assay [bio-protocol.org]
- 12. IC50 determination and cell viability assay [bio-protocol.org]
Application Notes and Protocols for Niraparib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of the PARP inhibitor, Niraparib, in mouse xenograft models. This document outlines detailed methodologies for drug preparation, administration, and experimental workflows, supported by quantitative data and visual diagrams to ensure clarity and reproducibility.
Overview and Mechanism of Action
This compound is a highly selective, orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) pathway.[1][2] PARP enzymes are essential for the repair of single-strand breaks (SSBs) in DNA. By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[1] In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[1] This mechanism of action is known as synthetic lethality.
Experimental Protocols
This compound Formulation
A common vehicle for the oral administration of this compound in mouse studies is a methylcellulose suspension.
Materials:
-
This compound powder
-
Sterile water for injection
-
Stir plate and stir bar
-
Sterile flasks and amber bottles[4]
Protocol:
-
Heat sterile water to near boiling (~98°C) in a sterile flask on a stir plate.[4]
-
Slowly add the desired amount of methylcellulose (e.g., 0.5 g for a 0.5% solution in 100 mL) to the heated water while stirring continuously.
-
Continue stirring at room temperature for approximately 45 minutes until the methylcellulose is fully dissolved and the solution is clear.[4]
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).[4]
-
In a separate amber bottle, add the this compound powder.[4]
-
Add a small volume of the prepared methylcellulose solution to the this compound powder and mix to create a paste.
-
Gradually add the remaining methylcellulose solution to the paste while stirring to achieve the final desired volume and concentration.[4]
-
Store the final formulation in the amber bottle at 4°C, protected from light. Formulations are typically prepared fresh weekly.[4]
Mouse Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells to establish a xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Human cancer cell line of interest (e.g., PEO1, MDA-MB-436)
-
Matrigel (optional, but recommended for some cell lines)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[5] For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 80-100 mm³).[5]
-
Measure tumor volume regularly using calipers with the formula: Volume = (length x width²)/2.[5]
This compound Administration
This compound is typically administered orally via gavage.
Materials:
-
Prepared this compound formulation
-
Oral gavage needles (stainless steel, flexible plastic)
-
Appropriately sized syringes
Protocol:
-
Before each administration, ensure the this compound formulation is thoroughly mixed.
-
Accurately calculate the volume of this compound to be administered to each mouse based on its body weight and the desired dose.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus.
-
Slowly dispense the this compound formulation.
-
Monitor the mice for any signs of distress during and after the procedure.
-
Continue daily administration for the duration of the study as per the experimental design.[5][6]
Data Presentation: this compound Dosage in Xenograft Models
The following tables summarize this compound dosages used in various mouse xenograft models from published studies.
| Xenograft Model (Cell Line) | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Frequency | Treatment Duration | Reference |
| MDA-MB-436 (BRCA1 mutant) | Not Specified | 25, 50, 75 | Oral | Once daily | 28 days | [6][7] |
| OVC134 (BRCA wild-type) | Not Specified | 20, 40, 50, 60 | Oral | Once daily | 32 days | [6][7] |
| PEO1 (BRCA1/2 mutant) | BALB/c nu/nu | 50 | Oral Gavage | Every day | 6 days | [5] |
| Capan-1 (Intracranial) | Not Specified | 45 | Oral | Daily | 35 days | [6][8] |
| Capan-1 (Subcutaneous) | Not Specified | 45 | Oral | Daily | 44 days | [6][8] |
| OV5311 (BRCA2 mutant PDX) | Not Specified | 75 | Oral | Daily | 78 days | [6] |
| PH077 (BRCA2 mutant PDX) | Not Specified | 50 | Oral Gavage | Daily | Not Specified | [3] |
| ID8 (Ovarian Cancer) | C57BL/6 | 50 | Intraperitoneal | Daily for 3 days | 3 days | [9] |
| MDA-MB-231Br, SUM149, MDA-MB-436 (Intracranial) | Not Specified | 50 | Oral Gavage | Daily | Until endpoint | [4] |
Visualizations
Signaling Pathway of PARP Inhibition
The following diagram illustrates the mechanism of action of PARP inhibitors like this compound.
Caption: Mechanism of action of this compound as a PARP inhibitor.
Experimental Workflow for this compound Efficacy Study
The diagram below outlines the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Workflow for a this compound mouse xenograft study.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. In vivo anti-tumor activity of the PARP inhibitor this compound in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and pharmacodynamics of this compound in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for this compound efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging of Niraparib's Anti-Tumor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Niraparib is a potent and selective oral inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[1] These enzymes are critical components of the DNA repair machinery, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] These unresolved SSBs collapse replication forks during DNA replication, resulting in cytotoxic double-strand breaks (DSBs).[2] The inability of HR-deficient cells to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately cell death through a mechanism known as synthetic lethality.[1][2]
In vivo imaging provides an indispensable toolkit for visualizing and quantifying the anti-tumor effects of this compound in preclinical models. These non-invasive techniques allow for longitudinal monitoring of drug distribution, target engagement, therapeutic efficacy, and pharmacodynamic changes in the tumor microenvironment. This document outlines key applications and detailed protocols for imaging this compound's activity in vivo.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound's primary mechanism involves inhibiting PARP-1 and PARP-2. In tumors with competent HR, PARP inhibition is less effective as DSBs can still be repaired. However, in HR-deficient tumors (e.g., BRCA1/2 mutated), the simultaneous loss of both SSB and DSB repair pathways results in synthetic lethality.[2][3] Another key aspect of its mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage, creating a cytotoxic lesion that further disrupts DNA replication and repair.[2]
Application 1: Quantifying this compound Distribution with Mass Spectrometry Imaging (MSI)
Overview: Mass Spectrometry Imaging (MSI) is a powerful, label-free technique used to visualize the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections.[4][5] This method provides crucial information on whether an anti-cancer drug reaches its target tissue in sufficient concentrations and how it is distributed throughout the tumor's heterogeneous microenvironment.[5][6]
Experimental Protocol: MALDI-MSI for this compound in Tumor Xenografts
This protocol is adapted from methodologies used for quantitative MSI of PARP inhibitors in tumor tissues.[7]
-
Animal Model & Dosing:
-
Use an appropriate tumor xenograft model (e.g., A2780 ovarian cancer cells in immunodeficient mice).
-
Administer this compound orally (e.g., 62.5 mg/kg daily) for a specified duration to achieve steady-state concentrations.[8][9]
-
At the desired time point post-dosing, euthanize the animals and immediately excise the tumors.
-
-
Sample Preparation:
-
Snap-freeze the excised tumors in liquid nitrogen or on dry ice to halt metabolic processes and preserve spatial integrity.
-
Embed the frozen tumors in a suitable medium (e.g., gelatin or carboxymethyl cellulose).
-
Section the embedded tumors into thin slices (e.g., 10-12 µm) using a cryostat at approximately -20°C.
-
Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) glass slides.
-
-
Matrix Application:
-
Apply a suitable MALDI matrix (e.g., using inorganic nanoparticles like AuTiO2) uniformly over the tissue section. This can be done using an automated sprayer to ensure a consistent and homogenous crystal layer, which is critical for quantitative analysis.[7]
-
To enable quantification, a deuterated internal standard of this compound should be added to the matrix solution.
-
-
MSI Data Acquisition:
-
Use a MALDI-TOF (Time-of-Flight) or other high-resolution mass spectrometer.
-
Define the imaging raster (e.g., 100x100 µm) to scan the entire tissue section.
-
Acquire mass spectra at each pixel, detecting the ion corresponding to this compound (e.g., K+ adduct at m/z 359.1).[7]
-
-
Data Analysis:
-
Use specialized software (e.g., Tissue View, SCiLS Lab) to reconstruct an ion intensity map, visualizing the distribution of this compound across the tumor section.
-
Normalize the this compound ion signal against the internal standard's signal at each pixel for accurate quantification.
-
Generate a calibration curve on a control tissue section to convert ion intensity values into absolute drug concentration (e.g., µg/g of tissue).
-
Data Presentation: Studies have shown that this compound achieves significantly higher concentrations in tumor tissue compared to plasma, a favorable pharmacokinetic property that may contribute to its efficacy.[8][10]
| Model | Drug | Dose | Tumor Concentration (µg/g) | Plasma Concentration (µg/mL) | Tumor/Plasma Ratio | Citation |
| MDA-MB-436 | This compound | 75 mg/kg qd | 24.1 ± 3.4 | 7.3 ± 0.8 | ~3.3 | [8][10] |
| OVC134 | This compound | 50 mg/kg qd | 13.9 ± 3.1 | 4.2 ± 0.6 | ~3.3 | [8][10] |
| A2780wt | This compound | 62.5 mg/kg qd | 25.7 ± 3.2 | Not Reported | Not Reported | [8] |
| A2780/P-gp | This compound | 62.5 mg/kg qd | 9.9 ± 2.9 | Not Reported | Not Reported | [8] |
Application 2: Assessing PARP-1 Target Engagement with PET Imaging
Overview: Positron Emission Tomography (PET) is a non-invasive, quantitative imaging modality that uses radiolabeled tracers to visualize and measure metabolic and molecular processes in vivo.[11] Developing PET tracers based on PARP inhibitors (e.g., [¹⁸F]Olaparib, [¹⁸F]FTT, or ⁶⁸Ga-labeled inhibitors) allows for the whole-body assessment of PARP-1 expression in tumors and can be used to confirm that a therapeutic PARP inhibitor has reached and engaged its target.[11][12][13][14]
Experimental Protocol: Preclinical PET/CT Imaging with a PARP-Targeted Radiotracer
This protocol is a generalized procedure based on studies using PARP inhibitor-based radiotracers.[11][13][15]
-
Animal Model:
-
Establish tumor xenografts in immunodeficient mice (e.g., SK-OV-3 ovarian cancer model, which has high PARP-1 expression).
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Synthesize and purify the PARP-targeted PET radiotracer (e.g., [⁶⁸Ga]Ga-DOTA-Olaparib or [¹⁸F]FTT).
-
Anesthetize the tumor-bearing mouse (e.g., with 2% isoflurane).
-
Administer a known amount of radioactivity (e.g., 7.4-9.3 MBq) via intravenous (tail vein) injection.
-
-
Blocking/Target Engagement Study (Optional):
-
To confirm tracer specificity and assess target engagement by this compound, a separate cohort of animals can be pre-treated with a therapeutic dose of unlabeled this compound prior to radiotracer injection. A significant reduction in tumor uptake of the radiotracer indicates specific binding and target engagement.
-
-
PET/CT Imaging:
-
At a predetermined time post-injection (e.g., 60 minutes, based on tracer kinetics), place the anesthetized mouse in the PET/CT scanner.[13]
-
Maintain anesthesia and body temperature throughout the scan.
-
Perform a CT scan for anatomical co-registration and attenuation correction, followed by a static or dynamic PET scan (e.g., 10-20 minutes).
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images to anatomically localize radiotracer uptake.
-
Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle) on the fused images.
-
Calculate the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[12][15]
-
Data Presentation: PET imaging demonstrates specific uptake of PARP-targeted radiotracers in tumors, which can be blocked by pre-administration of a therapeutic PARP inhibitor.
| Model | Tracer | Condition | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Citation |
| PSN-1 Xenograft | [¹⁸F]Olaparib | Baseline | 3.2 ± 0.36 | Not Reported | [11] |
| SK-OV-3 Xenograft | [⁶⁸Ga]DOTA-Olaparib | Baseline | 2.37 ± 0.64 (at 1h) | 4.07 ± 1.01 | [13] |
| SK-OV-3 Xenograft | [⁶⁸Ga]DOTA-Olaparib | Olaparib Block | Not Reported | 1.79 ± 0.45 | [13] |
| PDX Model | [¹⁸F]FTT | Baseline | Not Reported | High | [16] |
| PDX Model | [¹⁸F]FTT | Olaparib Block | Not Reported | Reduced | [16] |
Application 3: Monitoring Therapeutic Efficacy with Anatomic Imaging
Overview: High-frequency ultrasound is a widely accessible, non-invasive imaging modality that provides excellent soft-tissue contrast for measuring the volume of subcutaneous xenograft tumors accurately and longitudinally.[17][18] It is often more accurate and reproducible than traditional caliper measurements, especially for irregularly shaped tumors.[17] This allows for robust monitoring of this compound's effect on tumor growth over time.
Experimental Protocol: Ultrasound Imaging for Tumor Volume Assessment
This protocol is based on standard procedures for monitoring preclinical tumor xenografts.[17][18][19][20]
-
Animal Model and Treatment:
-
Inject tumor cells (e.g., OVC134, A2780 ovarian cancer cells) subcutaneously into the flank of immunodeficient mice.[8]
-
Once tumors are established and reach a predetermined size (e.g., 100-150 mm³), randomize mice into control (vehicle) and treatment (this compound) groups.
-
Administer treatment as required (e.g., this compound at 50-75 mg/kg, daily oral gavage).[8][9]
-
-
Ultrasound Imaging Procedure:
-
Perform imaging at regular intervals (e.g., twice weekly) to monitor tumor growth.[21][22]
-
Anesthetize the mouse (e.g., with isoflurane) and place it on a heated stage.
-
Remove fur from the area overlying the tumor and apply warmed ultrasound gel.[19]
-
Use a high-frequency ultrasound system (e.g., Vevo 770) with a suitable transducer (e.g., 30-40 MHz).[17][23]
-
Acquire a series of 2D images (B-mode) across the entire tumor in at least two orthogonal planes (e.g., sagittal and axial).[18][20] For more precise measurements, acquire a full 3D dataset.
-
-
Volume Calculation:
-
Using the system's software, manually or semi-automatically delineate the tumor boundary on each 2D slice.
-
The software calculates the tumor volume by summing the areas of the segmented regions and multiplying by the inter-slice distance.[23] Alternatively, for a simplified approach, measure length (L), width (W), and depth (D) from the 2D images and calculate the volume using the formula: Volume = (L × W × D) × (π/6).[20]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Data Presentation: this compound has demonstrated significant tumor growth inhibition across a range of preclinical models, including those with and without BRCA mutations.[1][8]
| Model | BRCA Status | This compound Dose (mg/kg, qd) | Tumor Growth Inhibition (TGI %) | Citation |
| MDA-MB-436 | BRCA1 mutant | 75 | 107% (regression) | [8] |
| OVC134 PDX | BRCA wild-type | ~50 | 64% | [8] |
| A2780 CDX | BRCA wild-type | 62.5 | 56% | [8][9] |
| Capan-1 (Intracranial) | BRCA2 mutant | 45 | 62% | [8] |
| Capan-1 (Subcutaneous) | BRCA2 mutant | 45 | 53% | [8] |
Application 4: Visualizing Tumor Immune Microenvironment (TME) Changes with Multiplex Immunofluorescence (mIF)
Overview: Recent studies indicate that PARP inhibitors, including this compound, can modulate the tumor immune microenvironment (TME).[24][25] By inducing DNA damage, this compound can trigger the cGAS-STING pathway, leading to the production of type I interferons and chemokines (e.g., CCL5, CXCL10) that recruit and activate immune cells, particularly CD8+ T cells.[26] Multiplex immunofluorescence (mIF) allows for the simultaneous detection of multiple protein markers on a single tissue section, enabling a detailed spatial analysis of different immune cell populations within the tumor.[27][28][29]
Experimental Protocol: mIF Staining of Tumor Sections
This protocol is a generalized workflow for tyramide signal amplification-based mIF.[27][29][30]
-
Sample Preparation:
-
Harvest tumors from control and this compound-treated mice.
-
Fix tumors in formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount them on glass slides.
-
-
Staining Cycle (Repeated for each marker):
-
Deparaffinization and Rehydration: Use xylene and a graded ethanol series.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer pH 6.0).
-
Blocking: Block endogenous peroxidases and non-specific protein binding.
-
Primary Antibody Incubation: Incubate with the first primary antibody (e.g., anti-CD8).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Signal Amplification: Add a tyramide-conjugated fluorophore (e.g., Opal 520). The HRP enzyme catalyzes the covalent binding of the fluorophore near the epitope.
-
Antibody Stripping: Use a stripping agent (e.g., heat treatment) to remove the primary and secondary antibodies, leaving the fluorophore covalently bound.
-
-
Repeat Staining:
-
Repeat Step 2 for each subsequent primary antibody (e.g., anti-CD3, anti-PD-L1, anti-CD68 for macrophages) using a different Opal fluorophore for each target.
-
-
Final Steps:
-
After the final staining cycle, counterstain the nuclei with DAPI.
-
Mount the slide with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Scan the slide using a multispectral imaging system (e.g., Akoya PhenoImager).
-
Use spectral unmixing software to separate the signals from each fluorophore.
-
Perform cell segmentation based on the DAPI signal and quantify the expression of each marker on a per-cell basis.
-
Analyze the density and spatial relationships of different immune cell phenotypes (e.g., CD3+CD8+ cytotoxic T cells) in the tumor and stromal compartments.[30]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass spectrometry imaging for drug distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for this compound efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. PET Imaging of PARP Expression Using 18F-Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - A PET imaging agent for evaluating PARP-1 expression in ovarian cancer [jci.org]
- 13. PET imaging of PARP expression using 68Ga-labelled inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. A PET imaging agent for evaluating ... | Article | H1 Connect [archive.connect.h1.co]
- 16. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasound imaging-guided protocol for monitoring tumor growth in orthotopic rat model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Utilizing High Resolution Ultrasound to Monitor Tumor Onset and Growth in Genetically Engineered Pancreatic Cancer Models [jove.com]
- 20. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. In vivo anti-tumor activity of the PARP inhibitor this compound in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. mdpi.com [mdpi.com]
- 25. This compound plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound exhibits a synergistic anti-tumor effect with PD-L1 blockade by inducing an immune response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for Multiplexed Immunofluorescence Imaging and Analysis of the Tumor Microenvironment [protocols.io]
- 28. Multiplex Immunofluorescence: A Powerful Tool in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optimising multiplex immunofluorescence staining for characterising the tumour immune micro-environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Establishing Niraparib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to Poly(ADP-ribose) polymerase (PARP) inhibitors, such as niraparib, represents a significant clinical challenge in the treatment of cancers with deficiencies in homologous recombination repair, including certain types of ovarian and breast cancer. Understanding the mechanisms underlying this resistance is crucial for the development of novel therapeutic strategies to overcome it. The establishment of this compound-resistant cancer cell line models is a fundamental first step in this area of research. These models provide an invaluable in vitro system to investigate the molecular and cellular changes that drive resistance, to identify new therapeutic targets, and to screen for compounds that can re-sensitize resistant tumors to PARP inhibition.
These application notes provide a comprehensive guide for researchers to establish and characterize this compound-resistant cell line models. Detailed protocols for the generation of resistant cell lines through continuous dose escalation, as well as key experimental procedures for their characterization, are provided.
Data Presentation: this compound Sensitivity in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various parental (sensitive) and their corresponding resistant cancer cell lines, providing a quantitative measure of the acquired resistance.
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| A2780 | - | - | 8.95 | [1] |
| OVCAR3 | - | - | 4.42 | [1] |
| Brca1-/- | 0.065 ± 0.012 | 0.284 ± 0.035 | ~4.4 | [2] |
| ID8 F3 | 1.11 ± 0.22 | 1.00 ± 0.19 | ~0.9 (no resistance) | [2] |
| TYK-nu(R) (cisplatin-resistant) | - | - | 6-fold (cross-resistance) | [3] |
| A2780/CP (cisplatin-resistant) | - | - | 3.1-fold (cross-resistance) | [3] |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Reference |
| MDA-MB-231 | TNBC | ≤20 | [4] |
| MDA-MB-468 | TNBC | <10 | [4] |
| BT549 | TNBC | 7 | [4] |
| HCC1143 | TNBC | 9 | [4] |
| HCC70 | TNBC | 4 | [4] |
| MCF-7 | ER+/HER2- | 1.1 - 5.4 | [4] |
| BT474 | ER+/HER2+ | ~13 | [4] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines
This protocol describes a common method for generating this compound-resistant cancer cell lines by continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest (e.g., OVCAR3, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 50% after 72-96 hours of treatment. This will serve as the baseline sensitivity.
-
-
Initiate continuous exposure:
-
Culture the parental cells in their complete medium containing a starting concentration of this compound. A common starting point is the IC10 or IC20 value determined in the previous step.
-
-
Dose escalation:
-
Once the cells have adapted to the initial concentration and are proliferating at a steady rate (this may take several weeks), gradually increase the concentration of this compound in the culture medium.
-
A typical dose escalation strategy is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor the cells closely for signs of toxicity and proliferation. It is expected that a significant portion of the cells will die after each dose increase.
-
Allow the surviving cells to repopulate the flask before the next dose escalation.
-
-
Maintenance of resistant cells:
-
Continue the dose escalation process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold or higher) than the initial IC50 of the parental cells. This process can take several months.[5]
-
Once a resistant population is established, maintain the cells in a continuous culture with the final concentration of this compound to ensure the stability of the resistant phenotype.
-
-
Cryopreservation:
-
At various stages of the resistance development, and once the final resistant cell line is established, cryopreserve aliquots of the cells for future experiments. It is also crucial to have frozen stocks of the parental cell line that were used to generate the resistant line for direct comparison.[5]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound in sensitive and resistant cell lines.
Materials:
-
Parental and this compound-resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of single cells after this compound treatment.
Materials:
-
Parental and this compound-resistant cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to obtain discrete colonies.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound in complete medium.
-
Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.
-
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.
-
Plot the surviving fraction against the this compound concentration.
-
Protocol 4: Western Blotting for Key Resistance Markers
This protocol is used to analyze the protein expression levels of key markers involved in this compound resistance, such as PARP1 and RAD51.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-RAD51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the protein expression levels between sensitive and resistant cells.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for establishing and characterizing this compound-resistant cell lines.
Key Signaling Pathways in this compound Resistance
Caption: Major signaling pathways contributing to this compound resistance.
References
- 1. Upregulation of NR4A3 increases sensitivity to this compound in ovarian cancer cells resistant to this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Long-term treatment with the PARP inhibitor this compound does not increase the mutation load in cell line models and tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Niraparib Combination Therapy with Immune Checkpoint Inhibitors
For: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of the scientific rationale, clinical data, and key experimental protocols for the combination therapy of the PARP inhibitor Niraparib with immune checkpoint inhibitors (ICIs).
Rationale and Mechanism of Synergy
The combination of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as this compound, with immune checkpoint inhibitors targeting pathways like PD-1/PD-L1, is founded on a strong preclinical and clinical rationale.[1][2] PARP inhibitors amplify DNA damage in tumor cells, particularly those with deficiencies in homologous recombination repair (HRR), leading to a cascade of events that render the tumor microenvironment more susceptible to immunotherapy.[3][4]
The key mechanisms underpinning this synergy include:
-
Increased Neoantigen Formation: By inhibiting DNA single-strand break repair, this compound leads to the accumulation of double-strand breaks during replication.[3] This results in genomic instability and an increased tumor mutational burden (TMB), which can generate novel immunogenic peptides (neoantigens) that are presented on the tumor cell surface, making them targets for T-cells.[3][5]
-
Activation of the cGAS-STING Pathway: The accumulation of cytosolic double-stranded DNA fragments resulting from PARP inhibition is detected by the sensor cyclic GMP-AMP synthase (cGAS).[3][6][7] This activates the stimulator of interferon genes (STING) pathway, which in turn drives the production of Type I interferons (IFNs).[2][3][5]
-
Enhanced T-Cell Response: Type I IFNs promote the maturation of dendritic cells, enhance the activation and recruitment of cytotoxic CD8+ and CD4+ T-cells into the tumor, and increase the expression of chemokines like CXCL10 and CCL5.[1][5][6][8]
-
Upregulation of PD-L1 Expression: PARP inhibition has been shown to increase the expression of the PD-1 ligand (PD-L1) on tumor cells.[5][7] This occurs through both STING-dependent IFN signaling and other DNA damage response pathways (e.g., ATM-ATR-CHK1).[1][5] While this can be a resistance mechanism to PARP inhibitor monotherapy, it creates a key vulnerability that can be exploited by PD-1/PD-L1 checkpoint inhibitors.[5]
References
- 1. crownbio.com [crownbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining Niraparib Sensitivity Using an MTS Assay
Introduction
Niraparib is a highly potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] These enzymes are critical components of the cellular machinery for DNA repair. By inhibiting PARP, this compound disrupts the repair of DNA single-strand breaks. In tumor cells that have deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, this inhibition leads to the accumulation of catastrophic double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[2][4] Assessing the sensitivity of different cancer cell lines to this compound is crucial for preclinical drug development and for understanding its therapeutic potential.
The MTS assay is a robust, colorimetric method for determining cell viability.[5] It relies on the reduction of the tetrazolium compound MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by metabolically active cells.[6] Dehydrogenase enzymes found in viable cells convert the MTS reagent into a soluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, and it can be quantified by measuring the absorbance of the solution at 490-500 nm.[6] This application note provides a detailed protocol for using the MTS assay to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
This compound Signaling and Mechanism of Action
This compound exerts its cytotoxic effects primarily by inhibiting the PARP-mediated DNA repair pathway. In normal cells, single-strand breaks (SSBs) in DNA are detected and repaired by the base excision repair (BER) pathway, in which PARP enzymes play a key role.[3] If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. Cells with a functional homologous recombination (HR) pathway can efficiently repair these DSBs. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the repair of DSBs is compromised. By inhibiting PARP, this compound prevents the initial SSB repair, leading to an accumulation of DSBs that the HR-deficient cells cannot resolve, ultimately triggering apoptosis.[4] Furthermore, this compound can "trap" PARP enzymes on the DNA at the site of damage, forming cytotoxic PARP-DNA complexes that further contribute to cell death.[4]
Figure 1: this compound's Mechanism of Action.
Experimental Protocol: MTS Assay for this compound Sensitivity
This protocol outlines the steps for determining the dose-dependent effect of this compound on the viability of adherent cancer cells using a 96-well plate format.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow
Figure 2: MTS Assay Experimental Workflow.
Step-by-Step Methodology
1. Cell Seeding: a. Harvest cells from culture flasks during their logarithmic growth phase. Ensure a single-cell suspension. b. Count the cells using a hemocytometer or automated cell counter. c. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal density depends on the cell line's growth rate and should be determined empirically to ensure cells are ~70-80% confluent at the end of the experiment. A common starting point is 5,000-10,000 cells per well. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells + vehicle control" and "medium only" (background control). e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
2. This compound Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of treatment, prepare a series of this compound dilutions in complete culture medium. A common approach is a 2-fold or 3-fold serial dilution series covering a wide concentration range (e.g., 0.01 µM to 100 µM). c. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should typically be ≤ 0.5% to avoid solvent toxicity. d. Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control medium to each well. e. Incubate the plate for the desired exposure period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
3. MTS Reagent Incubation and Data Acquisition: a. After the drug incubation period, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[6][7] b. Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time can vary between cell lines and should be determined to ensure the absorbance values are within the linear range of the microplate reader. c. After incubation, gently mix the plate and measure the absorbance at 490 nm using a microplate reader.[6][7]
4. Data Analysis: a. Background Subtraction: Subtract the average absorbance value of the "medium only" wells from all other absorbance readings.[5] b. Calculate Percent Viability: Normalize the data to the vehicle-treated control wells using the following formula: Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100[5] c. Determine IC50: Plot the Percent Viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Data Presentation: this compound IC50 Values
The sensitivity of cancer cell lines to this compound can vary significantly based on their genetic background, particularly their homologous recombination proficiency. The table below summarizes IC50 values reported in the literature for various cancer cell lines.
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) | Reference |
| MDA-MB-436 | Triple-Negative Breast | BRCA1 mutant | 3.2 | [8] |
| HCC1937 | Triple-Negative Breast | BRCA1 mutant | 11 | [8] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34 | [9] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [9] |
| Capan-1 | Pancreatic Cancer | BRCA2 deficient | ~15 | [10] |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type | 58.98 | [9] |
| MIA PaCa-2 | Pancreatic Cancer | BRCA proficient | 26 | [10] |
| PANC-1 | Pancreatic Cancer | BRCA proficient | 50 | [10] |
| OVCAR8 | Ovarian Cancer | BRCA proficient | ~20 | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and specific assay reagents.
Troubleshooting Common MTS Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Contamination of medium or reagents; Phenol red in the medium can interfere. | Use fresh, sterile reagents. Consider using phenol red-free medium for the assay.[5] |
| Low signal or poor dynamic range | Cell seeding density is too low; Incubation time with MTS is too short. | Optimize cell seeding number for your specific cell line.[5] Increase the incubation time with the MTS reagent (e.g., up to 4 hours), ensuring you stay within the linear range. |
| Absorbance values are too high | Cell seeding density is too high (overconfluence); MTS incubation time is too long. | Reduce the number of cells seeded per well.[5] Decrease the MTS incubation time. Ensure control cells are in the exponential growth phase, not fully confluent.[5] |
| High variability between replicate wells | Uneven cell distribution during seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. |
| Unexpected cell death in controls | DMSO toxicity; Reagent toxicity. | Ensure the final DMSO concentration is non-toxic (typically <0.5%). Check for potential toxicity of the MTS reagent itself on your specific cell line, especially with prolonged incubation.[11] |
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. jcancer.org [jcancer.org]
- 10. This compound-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of Niraparib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical pharmacokinetic (PK) analysis of Niraparib, a potent and selective poly (ADP-ribose) polymerase (PARP)-1 and -2 inhibitor. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is crucial for predicting its efficacy and safety profile in humans.
Introduction to this compound and its Preclinical Pharmacokinetics
This compound is an orally bioavailable PARP inhibitor approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy[1][2][3]. Preclinical studies have been instrumental in characterizing its favorable pharmacokinetic properties, which include good oral bioavailability, extensive tissue distribution, and the ability to penetrate the blood-brain barrier[1][2][3][4].
Key characteristics of this compound's preclinical pharmacokinetics include its higher cell membrane permeability and volume of distribution compared to other PARP inhibitors[1][2][3]. Studies in tumor xenograft mouse models have shown that at steady state, tumor exposure to this compound is significantly greater than plasma exposure[1][2][3]. Furthermore, this compound effectively crosses the blood-brain barrier and maintains sustained concentrations in the brain, a significant advantage for treating brain metastases[1][2][3][4][5].
Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical models. These data are essential for dose selection and for designing pharmacodynamic studies.
Table 1: Single-Dose Pharmacokinetics of this compound in Different Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | Not Specified | Oral | Not Specified | Not Specified | Not Specified | 27 | [6][7] |
| Dog (Beagle) | Not Specified | Oral | Not Specified | Not Specified | Not Specified | 57 | [6][7] |
Table 2: Steady-State Pharmacokinetics of this compound in Tumor-Bearing Mouse Models
| Model | Dose (mg/kg/day) | Tissue | Cmax (µg/g or µg/mL) | Tmax (h) | AUC0-24h (µg·h/g or µg·h/mL) | Reference |
| MDA-MB-436 (TNBC Xenograft) | 75 (qd) | Tumor | 10.80 | 4 | 83.14 | [1] |
| Brain | 0.65 | 4 | 8.31 | [1] | ||
| Plasma | 3.24 | 4 | 25.50 | [1] | ||
| OVC134 (Ovarian PDX) | 50 (qd) | Tumor | Not Specified | Not Specified | Not Specified | [1] |
| Brain | Not Specified | Not Specified | Not Specified | [1] | ||
| Plasma | Not Specified | Not Specified | Not Specified | [1] | ||
| GL261 (Glioblastoma Orthotopic) | 35 (qd) | Brain Tumor | 24 µM (at 2h post-dose) | Not Specified | Not Specified | [5] |
| Normal Brain | 2.15 µM (at 2h post-dose) | Not Specified | Not Specified | [5] | ||
| A2780 (Ovarian Xenograft) | 35 (qd) | Various Tissues | High penetration and retention | Not Specified | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for conducting a typical preclinical pharmacokinetic study of this compound.
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the basic pharmacokinetic profile of this compound after a single oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dosing Formulation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of this compound to the rats via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method[8].
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as Phoenix WinNonlin[1][8].
Protocol 2: Tissue Distribution and Brain Penetration Study in Tumor-Bearing Mice
Objective: To assess the distribution of this compound into various tissues, including tumor and brain, in a xenograft mouse model.
Materials:
-
Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line for xenograft implantation (e.g., MDA-MB-436 for breast cancer, Capan-1 for pancreatic cancer with brain metastasis potential)[1]
-
This compound and vehicle
-
Surgical instruments for tissue collection
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant the cancer cells into the mice. For intracranial models, inject cells directly into the brain[1].
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a suitable size for the study.
-
Dosing: Administer this compound orally once daily for a specified period (e.g., 5 days) to achieve steady-state concentrations[1].
-
Sample Collection: At the end of the treatment period, at various time points after the last dose, euthanize the mice and collect blood, tumor, brain, and other tissues of interest (e.g., bone marrow, muscle)[1].
-
Tissue Processing:
-
Rinse tissues with cold PBS to remove excess blood.
-
Weigh the tissues.
-
Homogenize the tissues in a suitable buffer[8].
-
-
Sample Storage: Store the plasma and tissue homogenates at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma and tissue homogenates using a qualified LC-MS/MS method[8].
-
Data Analysis: Calculate the tissue-to-plasma concentration ratios and brain-to-plasma concentration ratios to assess tissue distribution and blood-brain barrier penetration[9].
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
This compound's Metabolic Pathway
Caption: Simplified metabolic pathway of this compound.[10][11]
References
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for this compound efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for this compound efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 4. Assessment of brain penetration and tumor accumulation of this compound and olaparib: insights from multimodal imaging in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Determination of the absolute oral bioavailability of this compound by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: RAD51 Focus Formation Assay for Assessing Niraparib Response
Introduction
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant clinical efficacy in the treatment of various cancers, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway. A key mechanism of action for this compound involves the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing HR defects leads to catastrophic DNA damage and subsequent cell death. Consequently, a robust method to assess the HR status of a tumor is critical for predicting its sensitivity to this compound. The RAD51 focus formation assay has emerged as a reliable functional biomarker for HR proficiency. This application note details the use of the RAD51 assay to stratify tumors based on their predicted response to this compound.
Principle of the Assay
RAD51 is a crucial protein in the HR pathway, where it facilitates the search for a homologous DNA template and strand invasion, leading to the repair of DNA double-strand breaks (DSBs). In HR-proficient cells, upon DNA damage, RAD51 is recruited to the sites of DSBs and forms distinct nuclear foci. Conversely, in HR-deficient cells, the formation of RAD51 foci is impaired. The RAD51 focus formation assay leverages this principle by quantifying the number of RAD51 foci in tumor cells, often co-stained with a cell cycle marker like geminin to specifically assess cells in the S/G2 phase, where HR is most active. A low number of RAD51 foci suggests HR deficiency and, therefore, a higher likelihood of sensitivity to PARP inhibitors like this compound.[1][2][3][4]
Application in this compound Response Prediction
The RAD51 score, typically defined as the percentage of geminin-positive cells containing a threshold number of RAD51 foci (e.g., ≥5 foci), can effectively discriminate between this compound-sensitive and -resistant tumors.[3][5][6] Tumors with a low RAD51 score are considered HR-deficient and are predicted to be sensitive to this compound treatment. Conversely, tumors with a high RAD51 score are deemed HR-proficient and are likely to be resistant. Studies have demonstrated a strong correlation between a low RAD51 score and response to PARP inhibitors in various preclinical models, including patient-derived xenografts (PDXs).[1][7][8] A common cutoff used to distinguish between sensitive and resistant tumors is a RAD51 score of 10%.[1][7]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies assessing PARP inhibitor response using the RAD51 focus formation assay. While some of the data presented is for the PARP inhibitor Olaparib, the underlying principle of assessing HR deficiency is directly applicable to predicting this compound response due to their shared mechanism of action.
| Sample Type | Treatment | Response Category | Mean Percentage of Geminin-Positive Cells with RAD51 Foci (± SEM) | Reference |
| Breast Cancer PDXs | Olaparib | Sensitive (CR/PR) | 1.25% (± 0.25%) | [7] |
| Breast Cancer PDXs | Olaparib | Resistant (PD) | 66.54% (± 2.70%) | [7] |
| gBRCA Breast Cancer PDXs | Vehicle | Sensitive | 3% (± 2%) | [2] |
| gBRCA Breast Cancer PDXs | Vehicle | Resistant | 24% (± 2%) | [2] |
| gBRCA Breast Cancer PDXs | Olaparib | Sensitive | 5% (± 3%) | [2] |
| gBRCA Breast Cancer PDXs | Olaparib | Resistant | 36% (± 2%) | [2] |
CR: Complete Response, PR: Partial Response, PD: Progressive Disease, gBRCA: germline BRCA mutation
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for the RAD51 focus formation assay.
Caption: Signaling pathway of DNA repair and this compound's mechanism of action.
References
- 1. embopress.org [embopress.org]
- 2. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Immunohistochemistry for RAD51/Geminin (GMNN) double staining [bio-protocol.org]
- 7. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical in vivo validation of the RAD51 test for identification of homologous recombination-deficient tumors and patient stratification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Niraparib-Induced Thrombocytopenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for managing niraparib-induced thrombocytopenia in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced thrombocytopenia?
A1: The exact mechanisms are not fully elucidated, but evidence suggests it is a multi-faceted issue. This compound, a potent inhibitor of PARP-1 and PARP-2, can lead to bone marrow suppression, a common side effect of agents that interfere with DNA damage repair[1][2]. Studies have shown that this compound distributes to the bone marrow, where it can exert toxic effects on the differentiation of megakaryocytes, the precursor cells to platelets[3]. This disruption in megakaryopoiesis is considered a primary driver of the resulting low platelet counts. Some clinical reports also suggest the possibility of autoimmune reactions contributing to platelet destruction, although this is less established[1][2].
Q2: What are the primary strategies for mitigating this compound-induced thrombocytopenia in a research setting?
A2: Based on clinical management and preclinical rationale, the primary strategies involve stimulating platelet production. The most promising agents are thrombopoietin (TPO) receptor agonists (TPO-RAs) like avatrombopag, eltrombopag, and romiplostim[1][4]. These agents mimic the effect of endogenous thrombopoietin by binding to and activating the TPO receptor on megakaryocytes, thereby stimulating their proliferation and maturation into platelets[4][5]. Another agent, Interleukin-11 (IL-11), has also been used to stimulate platelet recovery, although its efficacy can be limited[1][2].
Q3: Which animal models are suitable for studying chemotherapy-induced thrombocytopenia?
A3: Non-immune models that induce thrombocytopenia through bone marrow suppression are most relevant. Mice and rats are the most commonly used species[6]. Thrombocytopenia can be induced using various chemotherapy agents like cyclophosphamide or carboplatin to establish a model system before testing this compound or mitigation strategies[6]. For this compound-specific studies, the drug is administered directly to the animals (e.g., BALB/c nude mice) at a therapeutically relevant dose, and platelet counts are monitored over time[3].
Q4: How should I adjust the this compound dose in my animal model if severe thrombocytopenia occurs?
A4: Dose modification is a key clinical strategy that can be adapted for animal models[3]. If severe thrombocytopenia (e.g., a drop below a predetermined ethical threshold) or significant animal distress is observed, reducing the this compound dose is a recommended first step. In clinical trials, individualized starting doses based on body weight and baseline platelet counts have been shown to reduce the incidence of severe thrombocytopenia, a principle that can be applied to stratify animal cohorts[4].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid and Severe Platelet Drop | This compound dose is too high for the specific animal strain or model.High drug exposure due to altered animal metabolism or clearance.Underlying sensitivity of the animal model to PARP inhibitor-induced myelosuppression. | Dose Titration: Start with a lower dose of this compound and escalate gradually while monitoring platelet counts.Pharmacokinetic Analysis: If possible, measure this compound plasma concentrations to check for unexpectedly high exposure.Prophylactic Mitigation: Consider initiating a mitigating agent, such as a TPO receptor agonist, concurrently with or shortly after the first this compound dose. |
| High Animal Mortality | Hemorrhage resulting from severe thrombocytopenia.Off-target toxicity or compounded stress from the tumor model and drug treatment. | Implement Humane Endpoints: Define clear endpoints based on platelet count thresholds (e.g., <50 x 10⁹/L), signs of bleeding, or body weight loss to prevent suffering.Supportive Care: Ensure animals have easy access to food and water. Consider softened food to reduce the risk of oral mucosal injury.Platelet Transfusion: In critical situations and if feasible, platelet transfusions can be used as a rescue intervention, though this can complicate experimental design[1]. |
| Lack of Efficacy of Mitigating Agents | Insufficient dose or frequency of the mitigating agent.The chosen agent's mechanism is not sufficient to overcome the degree of myelosuppression.Timing of intervention is too late. | Dose/Schedule Optimization: Test different doses and administration schedules for the TPO-RA or other mitigating agents.Combination Therapy: Explore combining agents with different mechanisms, though this requires careful design.Early Intervention: Begin administration of the mitigating agent earlier in the treatment course, potentially before a significant platelet drop is observed. |
Quantitative Data Summary
Table 1: this compound Dosing in Preclinical Animal Models
| Animal Model | Tumor Type | This compound Dose | Route | Study Outcome | Reference |
|---|---|---|---|---|---|
| BALB/c nude mice | BRCA2mut Capan-1 (Intracranial) | 45 mg/kg | Oral (qd) | 62% Tumor Growth Inhibition | [3] |
| Xenograft Model | BRCAmut Pancreatic | Not specified | Not specified | Brain-to-plasma concentration ratio of 0.85–0.99 |[7] |
Table 2: Clinical Dosing of Agents Used to Mitigate Thrombocytopenia (Note: These are human clinical doses and should be adapted for animal models based on allometric scaling and pilot studies.)
| Agent | Mechanism | Clinical Dose Example | Outcome | Reference |
|---|---|---|---|---|
| Avatrombopag | TPO Receptor Agonist | 20-60 mg daily | Enabled this compound dose escalation and restored platelet counts. | [4] |
| Interleukin-11 | Stimulates megakaryocytopoiesis | 150 µg daily | Used as an initial intervention, but effectiveness was limited in a case of severe, persistent thrombocytopenia. |[1][2] |
Signaling Pathways & Workflows
References
- 1. Frontiers | Severe thrombocytopenia induced by this compound in ovarian cancer patients: a case report and literature review [frontiersin.org]
- 2. Severe thrombocytopenia induced by this compound in ovarian cancer patients: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for this compound efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avatrombopag Optimizes Response to this compound by Managing Thrombocytopenia Associated with Poly-ADP Ribose Polymerase (PARP) Inhibition in Ovarian Cancer and Breast Cancer: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbums.org [jbums.org]
- 7. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Niraparib for In Vivo Efficacy Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using the PARP inhibitor, Niraparib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical for repairing single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR) due to BRCA1/2 mutations, the accumulation of unrepaired DNA damage leads to apoptosis and cell death, a concept known as synthetic lethality.[3][4] this compound increases the formation of PARP-DNA complexes, which further contributes to DNA damage and cytotoxicity.[3]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: A common starting dose for this compound in mouse models is 50 mg/kg, administered orally (p.o.) once daily.[2][5][6] However, effective doses have been reported in the range of 20 mg/kg to 75 mg/kg daily, depending on the tumor model and its genetic background (e.g., BRCA status).[7][8] It is crucial to perform a dose-finding study to determine the Maximum Tolerated Dose (MTD) and the Minimum Efficacious Dose (MED) for your specific model.[7]
Q3: How should this compound be formulated for oral administration in mice?
A3: While specific formulation details can be proprietary, this compound for preclinical studies is typically formulated as a suspension for oral gavage. The product monograph mentions that this compound is a tosylate monohydrate crystalline salt.[4] For in vivo studies, it is often suspended in a pharmaceutically acceptable vehicle. Common vehicles for oral gavage in mice include 0.5% methylcellulose or a similar suspension agent. It's essential to ensure the formulation is homogenous and stable for the duration of the study.
Q4: What are the common signs of toxicity to monitor in mice?
A4: The most common and critical sign of toxicity is body weight loss.[7][9] Dose reductions are often triggered by significant weight loss.[8][9] Other key toxicities, primarily observed in clinical settings but relevant for preclinical monitoring, are hematological, including thrombocytopenia (low platelets), anemia (low hemoglobin), and neutropenia (low neutrophils).[10][11] Researchers should also monitor for general signs of distress, such as changes in posture, activity, and grooming.
Q5: How can I confirm that this compound is active at the tumor site?
A5: To confirm target engagement, you can measure the inhibition of PARP activity in tumor tissue. This is typically done by quantifying the levels of poly(ADP-ribose) (PAR) using a chemiluminescent ELISA assay on tumor lysates collected from treated and control animals.[12][13] A significant reduction in PAR levels in the tumors of this compound-treated mice compared to vehicle-treated mice indicates effective PARP inhibition.[14]
Troubleshooting Guide
Issue: Unexpected Toxicity or Adverse Events
Q: My mice are experiencing significant body weight loss (>15%) after starting this compound treatment. What should I do?
A:
-
Immediate Action: Pause dosing immediately for the affected animals.
-
Monitoring: Continue to monitor body weight and clinical signs daily until the animals recover and their weight stabilizes.
-
Dose Adjustment: Once the mice have recovered, restart treatment at a reduced dose. A common dose reduction strategy is to decrease the dose by a set amount, for example, from 60 mg/kg to 50 mg/kg.[7][8] In some studies, dose holidays (temporary cessation of treatment) have also been used.[9]
-
Re-evaluate MTD: If toxicity is observed across the cohort, your initial dose may be above the Maximum Tolerated Dose (MTD) for your specific animal strain and model. A formal dose-escalation study is recommended to establish the MTD.
Issue: Lack of In Vivo Efficacy
Q: I am not observing any significant tumor growth inhibition (TGI) with this compound. What are the potential causes and how can I troubleshoot this?
A:
-
Verify Drug Formulation and Administration:
-
Problem: Inconsistent dosing due to poor suspension or aggregation.
-
Solution: Ensure your this compound formulation is a homogenous suspension. Prepare it fresh if stability is a concern and vortex well before each administration. Confirm the accuracy of your oral gavage technique.
-
-
Confirm Target Engagement:
-
Problem: Insufficient drug exposure at the tumor site to inhibit PARP.
-
Solution: Conduct a pharmacodynamic (PD) study. Collect tumor samples at a defined time point after dosing (e.g., 2-4 hours) and measure PAR levels via ELISA.[12][13] If PARP is not being inhibited, you may need to increase the dose.
-
-
Evaluate the Tumor Model:
-
Problem: The tumor model may not be sensitive to PARP inhibition. This compound is most effective in tumors with a Homologous Recombination Deficiency (HRD), such as those with BRCA1/2 mutations.[2][4]
-
Solution: Confirm the HR status of your cell line or PDX model. Efficacy in BRCA wild-type models is often lower, requiring higher doses to achieve a therapeutic effect.[7][15] For example, the MED of this compound was estimated to be 10 mg/kg in a BRCA-mutant model versus 53 mg/kg in a BRCA wild-type model.[7]
-
-
Review Dosage and Schedule:
-
Problem: The dose may be too low to be effective in your model.
-
Solution: Refer to the dose-response data in the tables below. If you are using a low dose (e.g., 20 mg/kg) in a BRCA-proficient model, a dose escalation is warranted. Compare your dosing schedule to published studies. Most studies use once-daily (qd) oral administration.[8]
-
Quantitative Data Summary
Table 1: this compound Dose-Response in Xenograft Models
| Tumor Model | BRCA Status | Dose (mg/kg, p.o., qd) | Treatment Duration | Tumor Growth Inhibition (TGI) | Source |
| MDA-MB-436 | BRCA1 mutant | 25 | 28 days | 60% | [7][8] |
| 50 | 28 days | 93% | [7][8] | ||
| 75 | 28 days | 107% | [7][8] | ||
| OVC134 | BRCA wild-type | 20 | 32 days | 4% | [7][8] |
| 40 | 32 days | 21% | [7][8] | ||
| 60 -> 50 | 32 days | 64% | [7][8] | ||
| Capan-1 | Not Specified | 45 | 35 days | 62% (Intracranial) | [8][15] |
| 45 | 44 days | 53% (Subcutaneous) | [8][15] | ||
| A2780 | BRCA wild-type | 62.5 | 9 days | ~55% (Estimated from graph) | [9] |
| Dose reduced from 60 to 50 mg/kg after 4 days due to body weight loss.[7][8] |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding and Efficacy Study
-
Cell Line/PDX and Animal Model: Select a relevant cancer model (e.g., ovarian, breast) and immunocompromised mice (e.g., NOD/SCID or BALB/c nude).
-
Tumor Implantation: Implant tumor cells (e.g., 5x10⁶ cells) subcutaneously into the flank of female mice.[6]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).[6] Monitor tumor volume using caliper measurements (Volume = Length x Width²/2) and mouse body weight 2-3 times per week.
-
Randomization: When tumors reach the target volume, randomize mice into treatment groups (n=6-10 per group), including a vehicle control group.
-
Dose Preparation and Administration:
-
Prepare this compound suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Select a range of doses based on literature data (e.g., Vehicle, 25 mg/kg, 50 mg/kg, 75 mg/kg).[7]
-
Administer the assigned treatment orally (p.o.) via gavage once daily (qd).
-
-
Toxicity Monitoring: Record body weight at each dosing. If an animal's body weight drops by >15-20% from baseline, or if other signs of severe toxicity appear, implement a dose reduction or pause dosing as per your institution's animal care guidelines.
-
Efficacy Endpoint: Continue treatment for a predefined period (e.g., 28-35 days) or until tumors in the control group reach a predetermined maximum size.[8][15] The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Data Analysis: Calculate TGI at the end of the study and compare tumor volumes between treated and vehicle groups.
Protocol 2: Pharmacodynamic (PD) Analysis of PARP Inhibition
-
Study Design: Establish tumor-bearing mice as described above. Use a dose known to be effective (e.g., 50 mg/kg).
-
Treatment and Sample Collection: Administer a single dose of this compound or vehicle. At selected time points post-dose (e.g., 2, 4, 8, and 24 hours), euthanize a subset of mice (n=3 per time point).[8]
-
Tissue Harvesting: Immediately resect the tumor and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Tissue Homogenization: Homogenize 25-50 mg of the frozen tumor tissue according to the protocol of a commercial PAR quantification assay kit.[12][13]
-
Protein Quantification: Determine the total protein concentration of the lysate (e.g., using a BCA assay) to normalize the results.
-
ELISA for PAR Quantification: Use a commercial chemiluminescent ELISA kit (e.g., Trevigen, HT PARP in vivo Pharmacodynamic Assay II) to measure the amount of poly(ADP-ribose) (PAR) in the tumor lysates.[12][13]
-
Data Analysis: Normalize PAR values to the total protein amount (e.g., pg PAR / 100 µg of lysate). Compare the PAR levels in this compound-treated tumors to those in vehicle-treated tumors to determine the percentage of PARP inhibition.[12][13]
Visualizations
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. In vivo anti-tumor activity of the PARP inhibitor this compound in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A real-world pharmacovigilance study of FDA adverse event reporting system (FAERS) events for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jcancer.org [jcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for this compound efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Safety Profile of this compound as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Analysis of this compound in IC Tissues [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oncotarget.com [oncotarget.com]
Niraparib Gastrointestinal Side Effect Management in Murine Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing gastrointestinal (GI) side effects of Niraparib in mouse models. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common issues encountered during preclinical studies.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues researchers may encounter.
| Issue | Question | Recommended Action |
| Weight Loss | My mice are losing a significant amount of body weight after this compound administration. What should I do? | 1. Monitor Closely: Weigh the mice daily. A weight loss of >15-20% from baseline is a common endpoint and may necessitate euthanasia. 2. Dose Reduction: Consider reducing the this compound dose. Studies have shown that dose modification can mitigate toxicity.[1] 3. Supportive Care: Implement nutritional and hydration support as detailed in the protocols below. 4. Assess for Dehydration: Check for signs of dehydration such as skin tenting, sunken eyes, and lethargy. |
| Diarrhea | My mice are developing diarrhea. How can I manage this? | 1. Pharmacological Intervention: Administer an anti-diarrheal agent such as loperamide. Refer to the experimental protocols section for a suggested dosing regimen. 2. Hydration Support: Provide subcutaneous fluids to prevent dehydration, a common consequence of diarrhea.[2][3] 3. Dietary Modification: Switch to a more easily digestible, soft diet. 4. Monitor Stool: Visually inspect the consistency and frequency of stool daily. |
| Nausea/Vomiting (as evidenced by reduced food intake and pica) | I suspect my mice are experiencing nausea, as they have significantly reduced their food intake and are exhibiting pica (eating non-nutritive substances like bedding). What can I do? | 1. Anti-Emetic Administration: Administer a 5-HT3 antagonist like ondansetron prophylactically, 30-60 minutes before this compound dosing.[4][5] 2. Dietary Support: Provide a highly palatable and energy-dense supplemental diet to encourage eating. 3. Monitor Food and Water Intake: Quantify daily food and water consumption to assess the severity of the issue. |
| Dehydration | My mice appear dehydrated. What is the best way to rehydrate them? | 1. Subcutaneous Fluids: Administer warmed, sterile subcutaneous fluids such as Lactated Ringer's Solution (LRS).[2][3] Refer to the detailed protocol below for administration volumes and frequency. 2. Monitor Hydration Status: Continue to monitor for signs of dehydration and weigh the mice daily. |
| General Ill Health | The mice appear lethargic, hunched, and have ruffled fur after this compound treatment. What steps should I take? | 1. Comprehensive Assessment: Perform a full clinical assessment of the mouse, including checking for weight loss, dehydration, and signs of pain. 2. Supportive Care: Provide comprehensive supportive care, including hydration, nutritional support, and a clean, comfortable cage environment with nesting material. 3. Consider Dose Holiday: A temporary cessation of this compound treatment may be necessary to allow the animal to recover. |
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound observed in mice?
A1: Based on preclinical data, the most common GI side effects are similar to those seen in humans and include decreased food consumption, weight loss, and diarrhea. Histological examinations have revealed damage to the intestinal lining, such as shorter and broken intestinal villi.[1]
Q2: At what dose of this compound are gastrointestinal side effects typically observed in mice?
A2: The dose at which GI side effects occur can vary depending on the mouse strain, the administration vehicle, and the study duration. However, doses in the range of 50-75 mg/kg/day administered orally have been associated with body weight loss in some mouse models.[1][6] It is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD) in your specific experimental setup.
Q3: Is it necessary to provide prophylactic treatment for gastrointestinal side effects?
A3: Prophylactic administration of anti-emetics like ondansetron is recommended, especially at the beginning of a study or when using higher doses of this compound, to prevent nausea and subsequent reduced food intake.[4][5] For diarrhea, treatment is typically initiated upon observation of symptoms.
Q4: Can dietary modifications help in managing this compound-induced GI toxicity?
A4: Yes, dietary modifications can be beneficial. Providing a soft, highly palatable, and energy-dense diet can help encourage food intake in mice experiencing nausea. For diarrhea, a diet that is easy to digest may be helpful. One study has shown that short-term starvation can have a protective effect on the small intestine from this compound-induced damage.
Q5: How does this compound cause gastrointestinal side effects?
A5: The exact mechanisms are still under investigation, but it is believed that PARP inhibitors like this compound can induce DNA damage and apoptosis (programmed cell death) in rapidly dividing cells, such as those lining the gastrointestinal tract. This can lead to a breakdown of the intestinal barrier. PARP-1 has also been implicated in inflammatory processes within the gut, potentially involving the NF-kB signaling pathway.
Data Presentation
Table 1: Body Weight Changes in Mice Treated with this compound
| Mouse Model | This compound Dose (mg/kg/day, oral) | Treatment Duration | Observed Body Weight Change | Reference |
| OVC134 Ovarian Cancer PDX | 60, reduced to 50 | 32 days | Body weight loss necessitating dose reduction. | [1] |
| MDA-MB-436 TNBC Xenograft | 75 | 28 days | No significant body weight loss reported. | [6] |
| Capan-1 Pancreatic Cancer Xenograft | 45 | 44 days | No significant body weight loss reported. | [1] |
| ID8 Ovarian Cancer | 50 (intraperitoneal) | Not specified | No significant difference in body weight compared to control. | [7] |
Table 2: Histomorphometric Changes in the Small Intestine of Mice Treated with this compound
| Parameter | Control Group | This compound-Treated Group | % Change | Reference |
| Villus Length (μm) | Data Not Available | Shorter and broken villi observed | - | Inferred from qualitative descriptions |
| Crypt Depth (μm) | Data Not Available | Data Not Available | - | |
| Villus-to-Crypt Ratio | Data Not Available | Data Not Available | - |
Note: While qualitative descriptions of intestinal damage are available, specific quantitative histomorphometric data from this compound-treated mice is limited in the reviewed literature. Researchers are encouraged to perform their own histological analysis.
Experimental Protocols
Prophylactic Management of Nausea
-
Agent: Ondansetron
-
Dosage: 1 mg/kg
-
Route of Administration: Subcutaneous (SC) or Intraperitoneal (IP)
-
Protocol:
-
Prepare a fresh solution of Ondansetron at a concentration of 0.1 mg/mL in sterile saline.
-
Administer 10 μL/g of body weight (e.g., 200 μL for a 20g mouse) via SC or IP injection.
-
Administer 30-60 minutes prior to this compound dosing.
-
Continue daily administration as long as signs of nausea (reduced food intake, pica) are anticipated or observed.
-
Management of Diarrhea
-
Agent: Loperamide
-
Dosage: 1-2 mg/kg
-
Route of Administration: Oral gavage
-
Protocol:
-
Prepare a suspension of Loperamide at a concentration of 0.1 mg/mL in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Upon observation of diarrhea, administer 10-20 μL/g of body weight (e.g., 200-400 μL for a 20g mouse) via oral gavage.
-
The dose can be repeated every 4-6 hours if diarrhea persists.
-
Ensure mice have free access to water to prevent dehydration.
-
Supportive Care: Subcutaneous Fluid Administration for Dehydration
-
Fluid: Warmed, sterile Lactated Ringer's Solution (LRS)
-
Volume:
-
Route of Administration: Subcutaneous (SC)
-
Protocol:
-
Warm the LRS to body temperature (approximately 37°C).
-
Gently lift the skin on the back of the mouse to create a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the appropriate volume of LRS. The fluid will form a small bleb under the skin, which will be absorbed over time.
-
This can be repeated 2-3 times a day depending on the severity of dehydration.[3]
-
Supportive Care: Nutritional Support
-
Diet: Provide a highly palatable, energy-dense, soft diet.
-
Examples:
-
Commercially available gel-based diets or recovery foods.
-
Standard chow softened with water or LRS.
-
-
Protocol:
-
Place the supplemental diet on the floor of the cage for easy access.
-
Monitor the intake of the supplemental diet daily.
-
Ensure fresh supplemental diet is provided each day.
-
Continue to provide standard chow and water ad libitum.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound-induced gastrointestinal toxicity.
Caption: General workflow for troubleshooting this compound-induced GI side effects.
References
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for this compound efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 3. freimann.nd.edu [freimann.nd.edu]
- 4. droracle.ai [droracle.ai]
- 5. Ondansetron Dosage: Strengths, Forms, When to Take, and More [healthline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
Niraparib Solubility and Handling for In Vitro Experiments: A Technical Guide
For researchers, scientists, and drug development professionals, achieving optimal solubility and stability of Niraparib is critical for reliable and reproducible in vitro experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing concentrated stock solutions of this compound.[1][2][3] this compound is readily soluble in fresh, anhydrous DMSO.[2][4]
Q2: What is the solubility of this compound in common solvents?
A2: this compound exhibits high solubility in DMSO and ethanol but is practically insoluble in water.[1][2][4] The tosylate salt form also shows poor aqueous solubility.[5]
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
A3: For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[3] If higher concentrations are necessary, it is crucial to include a vehicle control (medium with the same DMSO concentration without this compound) to assess any potential effects of the solvent on the cells.[3]
Q4: My this compound precipitated after dilution into my aqueous culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue due to this compound's low aqueous solubility.[1] Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Increase the volume of media for dilution: When preparing your working solution, add the this compound stock solution to a larger volume of media while vortexing or stirring to facilitate rapid dispersion.
-
Use a pre-warmed medium: Warming the culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Consider a different formulation: For specific applications, a formulation containing co-solvents like PEG300 and surfactants like Tween 80, often used for in vivo studies, might be adapted.[2][3] However, the potential effects of these additional reagents on your specific cell line must be carefully evaluated.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - The DMSO may have absorbed moisture, reducing its solvating capacity.[2][4]- Insufficient sonication or vortexing. | - Use fresh, anhydrous DMSO.[2][4]- Briefly sonicate the solution in an ultrasonic water bath.[3] Warming the solution to 60°C can also aid dissolution.[6] |
| Precipitate forms in the stock solution during storage. | - The concentration of the stock solution is too high and has exceeded its solubility limit at the storage temperature.- The cap on the vial is not sealed properly, allowing for solvent evaporation. | - Prepare a new stock solution at a slightly lower concentration.- Ensure the vial is tightly sealed before storing. |
| Inconsistent experimental results between batches. | - Degradation of this compound in the stock solution due to improper storage.- Variability in the final concentration due to precipitation upon dilution. | - Prepare fresh stock solutions regularly and store them properly in aliquots.[3]- Visually inspect the final working solution for any signs of precipitation before adding it to the cells. |
| Observed cellular toxicity is higher than expected. | - The final DMSO concentration in the culture medium is too high.[3]- The cells are particularly sensitive to this compound. | - Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line.- Lower the concentration range of this compound used in the experiment. |
Data Summary
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 64 mg/mL (~199.75 mM) | [2] |
| DMSO | 65.63 mg/mL (~204.84 mM) | [3] |
| DMSO (this compound tosylate) | 99 mg/mL (~200.97 mM) | [4] |
| Ethanol | 60 mg/mL (~187.27 mM) | [3] |
| Ethanol | 64 mg/mL | [2] |
| Water | Insoluble | [1][2][4] |
| Water (this compound tosylate monohydrate) | 0.72 mg/mL | [5] |
| Aqueous Media (pH 1-6.8) | <1.2 mg/mL | [7] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the vial in an ultrasonic water bath for a few minutes to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the appropriate volume of the this compound stock solution to achieve the desired final concentration. Note: The volume of the stock solution added should be minimal to keep the final DMSO concentration below 0.1%.[3]
-
Visually inspect the working solution to ensure no precipitation has occurred.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
This compound's Mechanism of Action: PARP Inhibition
This compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[8][9] These enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs).[8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, genomic instability, and ultimately, cell death, a concept known as synthetic lethality.[10]
Caption: Mechanism of action of this compound as a PARP inhibitor leading to synthetic lethality.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for conducting a cell-based assay with this compound, from stock solution preparation to data analysis.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for this compound efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicities during experiments with the PARP inhibitor, niraparib.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My in vivo mouse model is showing significant weight loss and lethargy after this compound treatment, and blood counts reveal severe anemia, thrombocytopenia, and neutropenia. How can I manage this to continue my study?
A1: This is a common challenge due to this compound's on-target hematological toxicity. Here are some steps to troubleshoot and manage this issue:
-
Dose Adjustment: this compound's toxicity is dose-dependent. Consider a dose reduction. In clinical settings, an individualized starting dose based on body weight and baseline platelet count has been effective in reducing the incidence of severe hematological adverse events.[1][2][3] For preclinical models, you may need to perform a dose-ranging study to determine the maximum tolerated dose (MTD) that maintains efficacy without causing severe toxicity.
-
Supportive Care:
-
Anemia: For severe anemia, consider subcutaneous administration of erythropoiesis-stimulating agents (ESAs) or blood transfusions if your experimental protocol allows.
-
Thrombocytopenia: In cases of severe thrombocytopenia with bleeding, platelet transfusions may be necessary.
-
Neutropenia: Administration of granulocyte colony-stimulating factor (G-CSF) can help manage severe neutropenia and reduce the risk of infection.
-
-
Monitoring: Implement a rigorous monitoring schedule. This should include daily observation for clinical signs of toxicity (weight loss, lethargy, ruffled fur) and regular complete blood counts (CBCs) to track the kinetics of hematological changes. Clinical data suggests that most hematological toxicities occur within the first three months of treatment.[1][4]
-
Staggered Dosing: Depending on your experimental design, you could explore intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
Q2: In my in vitro colony-forming unit (CFU) assay, I'm observing a significant decrease in all hematopoietic progenitor colonies (CFU-GM, BFU-E, CFU-GEMM) even at low concentrations of this compound. How can I be sure this is a specific effect of the drug?
A2: This is an expected outcome as PARP inhibitors can suppress bone marrow progenitors.[5] To ensure the specificity of this effect, consider the following controls and experimental refinements:
-
Positive and Negative Controls:
-
Positive Control: Include a compound with known hematotoxicity (e.g., 5-fluorouracil) to validate your assay's sensitivity.
-
Negative Control: Use a vehicle control (e.g., DMSO) to establish the baseline colony-forming capacity.
-
-
Dose-Response Curve: Generate a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each progenitor type. This will provide quantitative data on the potency of this compound's effect.
-
Washout Experiment: To assess the reversibility of the effect, treat the cells with this compound for a defined period, then wash the drug out and culture the cells in drug-free medium. If colony formation recovers, it suggests a reversible inhibitory effect.
-
Comparative Analysis: If possible, compare the effects of this compound with other PARP inhibitors. Different PARP inhibitors have varying potencies in terms of PARP trapping, which is thought to contribute to their cytotoxicity.[6][7][8]
Q3: My flow cytometry analysis of bone marrow from this compound-treated animals shows a general decrease in all hematopoietic lineages. How can I investigate the specific cellular mechanism behind this pan-hematopoietic suppression?
A3: A general decrease in all lineages suggests an effect on early hematopoietic stem and progenitor cells (HSPCs). To dissect the mechanism, you can perform the following:
-
HSPC Staining: Use a more detailed flow cytometry panel to specifically quantify different HSPC populations (e.g., Lineage-Sca-1+c-Kit+ cells in mice). A decrease in these populations would confirm an effect on the stem/progenitor pool.
-
Cell Cycle Analysis: Perform cell cycle analysis (e.g., using propidium iodide or DAPI staining) on sorted HSPC populations. This compound may be causing cell cycle arrest, preventing their proliferation and differentiation.
-
Apoptosis Assay: Use an apoptosis marker (e.g., Annexin V) in your flow cytometry panel to determine if this compound is inducing apoptosis in HSPCs.
-
Serial Replating in CFU Assays: To assess the self-renewal capacity of hematopoietic progenitors, you can perform serial replating of colonies from your primary CFU assay. A decrease in the ability to form secondary colonies after this compound treatment would indicate an impact on self-renewal.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound-related hematological toxicities in a research context.
Q1: What is the primary mechanism behind this compound-induced hematological toxicities?
A1: The primary mechanism is believed to be "PARP trapping."[6][7][8][9] this compound not only inhibits the catalytic activity of PARP enzymes (PARP1 and PARP2) but also traps them on DNA at sites of single-strand breaks.[7][10] This PARP-DNA complex is highly cytotoxic, particularly to rapidly dividing cells like hematopoietic progenitors in the bone marrow, leading to their depletion and subsequent anemia, thrombocytopenia, and neutropenia.[5][11]
Q2: Are there specific risk factors that might make my experimental animals more susceptible to this compound's hematological side effects?
A2: Yes, based on clinical observations, certain factors can increase the risk of hematological toxicity. These include:
-
Baseline Body Weight: Lower body weight is associated with a higher risk of toxicity.[3][12]
-
Baseline Platelet Count: A lower baseline platelet count is a predictor of more severe thrombocytopenia.[3][12]
-
Renal Function: Impaired renal function may be associated with an increased risk of severe hematologic toxicity.[5]
While these are clinical parameters, they can be relevant considerations in designing and interpreting preclinical studies.
Q3: What are the typical onset and duration of this compound-induced hematological toxicities in a research setting?
A3: In clinical trials, hematological toxicities such as thrombocytopenia, anemia, and neutropenia are most frequently observed within the first three treatment cycles.[4] The median time to onset for grade ≥3 thrombocytopenia, anemia, and neutropenia has been reported to be around 23, 85, and 29 days, respectively.[13] With appropriate management, such as dose interruption and reduction, these toxicities are often reversible.[1][13] In a research setting, the exact timing will depend on the dose, schedule, and animal model used.
Q4: How can I proactively manage and minimize hematological toxicities in my long-term animal studies with this compound?
A4: Proactive management is key for the success of long-term studies. Consider the following:
-
Individualized Dosing: If possible, tailor the starting dose based on individual animal weight and baseline platelet counts.[2][3]
-
Regular Monitoring: Implement a schedule for regular complete blood counts (e.g., weekly for the first month, then bi-weekly or monthly).
-
Early Intervention: At the first sign of significant hematological toxicity (e.g., Grade 2 or higher), consider a dose interruption to allow for recovery, followed by resuming treatment at a reduced dose. Clinical guidelines suggest withholding treatment for up to 28 days for hematologic adverse events and then resuming at a reduced dose.[1]
-
Supportive Care: Have a plan for supportive care measures like G-CSF for neutropenia or transfusions for severe anemia or thrombocytopenia, if your experimental design permits.
Data Presentation
Table 1: Incidence of Grade ≥3 Hematological Toxicities with this compound in Key Clinical Trials
| Clinical Trial | Treatment Arm | Thrombocytopenia | Anemia | Neutropenia |
| NOVA [1] | Fixed Starting Dose | 34% | 25% | 20% |
| PRIMA [13] | Fixed Starting Dose | 48% | 36% | 24% |
| PRIMA [13] | Individualized Starting Dose | 21% | 22% | 15% |
| NORA [13] | Individualized Starting Dose | 11% | 15% | 20% |
Table 2: Recommended Dose Modifications for Hematological Toxicities in a Research Setting (Adapted from Clinical Guidelines)
| Toxicity | Grade | Recommended Action |
| Thrombocytopenia | Grade 3/4 (<50,000/μL) | 1. Interrupt this compound treatment. 2. Monitor CBCs weekly. 3. Once toxicity resolves to Grade ≤1, resume at a reduced dose. |
| Anemia | Grade 3/4 (Hemoglobin <8 g/dL) | 1. Interrupt this compound treatment. 2. Monitor CBCs weekly. 3. Once toxicity resolves to Grade ≤1, resume at a reduced dose. |
| Neutropenia | Grade 3/4 (Neutrophils <1,000/μL) | 1. Interrupt this compound treatment. 2. Monitor CBCs weekly. 3. Once toxicity resolves to Grade ≤1, resume at a reduced dose. |
Experimental Protocols
1. In Vitro Colony-Forming Unit (CFU) Assay for Hematotoxicity Assessment
This protocol is adapted from established methods for assessing the effects of compounds on hematopoietic progenitor cells.[14][15][16]
-
Cell Source: Bone marrow mononuclear cells (BMMCs) from mice or human CD34+ cells from cord blood or bone marrow.
-
Methodology:
-
Prepare a single-cell suspension of BMMCs or purified CD34+ cells.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
Prepare serial dilutions of this compound in an appropriate vehicle (e.g., DMSO).
-
In a methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO, TPO, GM-CSF), plate the cells at a density that yields a countable number of colonies (typically 1 x 10^4 to 5 x 10^4 cells/mL).
-
Add the different concentrations of this compound or vehicle control to the cultures.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After 7-14 days (depending on the cell source and colony type), score the colonies (BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope based on their morphology.
-
Calculate the IC50 for each colony type to quantify the inhibitory effect of this compound.
-
2. Flow Cytometry Analysis of Hematopoietic Lineages in a Murine Model
This protocol provides a framework for analyzing changes in hematopoietic populations in response to this compound treatment in vivo.[17][18]
-
Sample Collection:
-
Euthanize mice according to approved institutional protocols.
-
Flush the bone marrow from the femurs and tibias using sterile PBS with 2% FBS.
-
Collect peripheral blood via cardiac puncture into EDTA-containing tubes.
-
-
Sample Preparation:
-
Prepare a single-cell suspension of the bone marrow cells by passing them through a 70-μm cell strainer.
-
Lyse red blood cells from both bone marrow and peripheral blood samples using an RBC lysis buffer.
-
Wash the cells with PBS containing 2% FBS and resuspend at a concentration of 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for different hematopoietic lineages (e.g., B220 for B cells, CD3 for T cells, Gr-1 for granulocytes, Mac-1 for macrophages, Ter119 for erythroid cells).
-
For HSPC analysis, use a lineage cocktail (to gate out mature cells) along with antibodies against Sca-1 and c-Kit.
-
Include a viability dye (e.g., DAPI or propidium iodide) to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of each cell population in the different treatment groups.
-
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. Use of individualized starting dose and this compound hematologic adverse event management costs in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound - A promising drug with hematological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Influencing Severe Hematologic Toxicity Following this compound Therapy in Patients With Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. trapping-of-parp1-and-parp2-by-clinical-parp-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 8. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Safety and management of this compound monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dls.com [dls.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for the analysis of hematopoietic lineages in the whole kidney marrow of adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Niraparib's Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the blood-brain barrier (BBB) penetration of Niraparib.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing this compound's blood-brain barrier penetration a research focus?
A1: this compound, a potent PARP inhibitor, has shown promise in treating various cancers. However, its efficacy against primary brain tumors and brain metastases is limited by the blood-brain barrier (BBB), a selective barrier that protects the brain from harmful substances.[1] Enhancing this compound's ability to cross this barrier is crucial for achieving therapeutic concentrations in the central nervous system (CNS) to effectively target brain malignancies.
Q2: What are the primary mechanisms that limit this compound's entry into the brain?
A2: The primary mechanisms are active efflux transporters at the BBB, principally P-glycoprotein (P-gp, also known as ABCB1) and potentially Breast Cancer Resistance Protein (BCRP, also known as ABCG2). These transporters actively pump this compound out of the brain endothelial cells back into the bloodstream, thus limiting its accumulation in the brain tissue.
Q3: What are the main strategies currently being explored to enhance this compound's BBB penetration?
A3: Current strategies focus on overcoming the efflux pump mechanisms and improving delivery to the brain. These include:
-
Co-administration with Efflux Pump Inhibitors: Using drugs that block the function of P-gp and BCRP to increase this compound's brain concentration.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes, to facilitate its transport across the BBB.[2][3]
-
Prodrug Approach: Modifying the this compound molecule into an inactive form (prodrug) that can cross the BBB more readily and is then converted to the active drug within the brain.
-
BBB Disruption Techniques: Temporarily opening the BBB using methods like focused ultrasound (FUS) or convection-enhanced delivery (CED) to allow for increased drug passage.[4][5][6][7][8][9][10][11]
Troubleshooting Guides
In Vitro BBB Model Experiments
Problem: High variability in my in vitro BBB permeability assay results for this compound.
-
Possible Cause 1: Inconsistent cell monolayer integrity.
-
Solution: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer (e.g., MDCK-MDR1 cells) to ensure it is confluent and forms tight junctions. Only use monolayers with TEER values within a pre-defined acceptable range.[12]
-
-
Possible Cause 2: Inconsistent passage number of cells.
-
Solution: Use cells within a consistent and low passage number range, as transporter expression and barrier function can change with repeated passaging.[13]
-
-
Possible Cause 3: Issues with the test compound solution.
-
Solution: Ensure this compound is fully dissolved in the assay buffer and that the final solvent concentration (e.g., DMSO) is low and consistent across all wells, as it can affect cell membrane integrity.
-
Problem: My results show low efflux of this compound in the MDCK-MDR1 assay, contradicting published data.
-
Possible Cause 1: Low expression or activity of P-gp in your cell line.
-
Solution: Verify the P-gp expression and activity in your MDCK-MDR1 cell line using a known P-gp substrate (e.g., rhodamine 123) as a positive control. Compare the efflux ratio to established values.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Optimize incubation time and temperature. Ensure the pH of the apical and basolateral compartments is maintained at physiological levels.[12]
-
In Vivo Animal Studies
Problem: Difficulty in detecting significant differences in this compound brain concentration after co-administration with a P-gp inhibitor.
-
Possible Cause 1: Insufficient dose or bioavailability of the P-gp inhibitor.
-
Solution: Ensure the P-gp inhibitor is administered at a dose and route that achieves sufficient concentration at the BBB to effectively inhibit P-gp. A pilot pharmacokinetic study of the inhibitor may be necessary.
-
-
Possible Cause 2: Timing of administration.
-
Solution: The peak concentration of the P-gp inhibitor at the BBB should coincide with the peak plasma concentration of this compound. Stagger the administration times accordingly based on the pharmacokinetic profiles of both compounds.
-
-
Possible Cause 3: Insensitive analytical method.
-
Solution: Use a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in brain homogenates and plasma to accurately measure small changes in concentration.
-
Problem: High mortality or adverse effects in animals during convection-enhanced delivery (CED) of this compound.
-
Possible Cause 1: High infusion rate or volume.
-
Possible Cause 2: Incorrect cannula placement.
-
Solution: Use stereotactic guidance for accurate cannula placement to the target region, avoiding critical brain structures. Verify the placement post-mortem.
-
-
Possible Cause 3: Formulation issues.
-
Solution: Ensure the this compound formulation is sterile, pyrogen-free, and has a pH and osmolarity compatible with the brain tissue to avoid local toxicity.
-
Quantitative Data Summary
The following table summarizes preclinical data on this compound's brain penetration with and without enhancement strategies.
| Model System | Enhancement Strategy | Key Metric | Result | Reference |
| Healthy Rhesus Macaques | None | Mean Brain-to-Plasma Ratio (Kp) | ~0.3 | [12] |
| Mouse Glioblastoma Model | None | This compound Concentration (Tumor vs. Normal Brain at 2h post-dose) | 7704 ng/g vs. 688 ng/g | [14] |
| Mouse Brain Metastasis Model | None | Mean Kp (this compound vs. Olaparib) | 0.193 vs. 0.036 | [1] |
| Rodent Model | Efflux Pump Inhibition | Brain-to-Plasma Concentration Ratio | Increased compared to this compound alone | [15] |
Detailed Experimental Protocols
In Vitro MDCK-MDR1 Permeability Assay
This protocol is adapted from established methods to assess the potential of a compound to be a substrate for the P-gp efflux pump.[12][13][16]
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound and a known P-gp substrate (e.g., Prazosin) as a positive control
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density of approximately 1 x 10^5 cells/cm².
-
Cell Culture: Culture the cells for 4-7 days until a confluent monolayer is formed. Change the medium every 2 days.
-
Monolayer Integrity Check: Measure the TEER of the monolayer. Additionally, perform a Lucifer yellow permeability assay. A low permeability of Lucifer yellow indicates a tight monolayer.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B): Add this compound (e.g., at 10 µM) to the apical chamber and transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A): Add this compound to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER ≥ 2 suggests that the compound is a substrate for active efflux.
-
Focused Ultrasound-Mediated BBB Opening in Rodents
This protocol provides a general workflow for using focused ultrasound to transiently open the BBB for enhanced drug delivery.[4][5][7][8]
Materials:
-
Focused ultrasound system with a transducer appropriate for small animals
-
MRI system for guidance and confirmation of BBB opening
-
Microbubbles (ultrasound contrast agent)
-
Anesthesia (e.g., isoflurane)
-
Stereotactic frame
-
This compound solution for intravenous injection
-
Contrast agent for MRI (e.g., gadolinium)
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in a stereotactic frame. Shave the head to ensure good acoustic coupling.
-
Targeting: Use MRI to identify the target brain region.
-
Ultrasound Setup: Position the ultrasound transducer over the target region, using ultrasound gel for coupling.
-
Microbubble and Drug Administration:
-
Administer the microbubbles intravenously.
-
Immediately after microbubble injection, begin the focused ultrasound sonication at the predetermined parameters (frequency, pressure, pulse duration).
-
Administer this compound intravenously, either shortly before or during the sonication.
-
-
Confirmation of BBB Opening: Administer an MRI contrast agent and acquire post-sonication T1-weighted MR images to visualize the leakage of the contrast agent into the brain, confirming BBB opening.
-
Post-Procedure Monitoring: Monitor the animal for any adverse effects.
-
Sample Collection: At a predetermined time point post-procedure, collect blood and brain tissue for pharmacokinetic analysis of this compound.
Liposomal Formulation of this compound
This protocol is based on the thin-film hydration method for preparing liposomes.[2][3][17]
Materials:
-
Lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DPPG))
-
This compound
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Sonication device (bath or probe sonicator)
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension to reduce the size of the liposomes and form small unilamellar vesicles (SUVs).
-
Extrusion: Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain a homogenous population of liposomes with a uniform size distribution.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound transport across the blood-brain barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delivery of Antibodies into the Murine Brain via Convection-enhanced Delivery [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. You are being redirected... [fusfoundation.org]
- 9. Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Convection-Enhanced Delivery of a Virus-Like Nanotherapeutic Agent with Dual-Modal Imaging for Besiegement and Eradication of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. evotec.com [evotec.com]
- 14. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. researchgate.net [researchgate.net]
Niraparib Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curves for Niraparib studies. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which can generate more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, this accumulation of DNA damage leads to genomic instability and ultimately, apoptotic cell death. This mechanism is known as synthetic lethality.[3][4]
Q2: How should I prepare and store a stock solution of this compound?
This compound is soluble in DMSO but not in water.[5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10-50 mM |
| Short-term Storage | 0-4°C (days to weeks) |
| Long-term Storage | -20°C or -80°C (months to years)[1] |
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q3: What is a suitable concentration range for determining the IC50 of this compound in vitro?
The optimal concentration range for determining the half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and its genetic background (e.g., BRCA mutation status). A common starting point is a wide range of concentrations, followed by a narrower range based on the initial results. A typical approach involves a serial dilution, for example, from 0.1 µM to 200 µM.[6]
Q4: Which cell viability assay is recommended for experiments with this compound?
Several colorimetric and luminescent assays are suitable for assessing cell viability following this compound treatment. The choice of assay can depend on the specific experimental needs, such as throughput and sensitivity. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A colorimetric assay that measures mitochondrial metabolic activity.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A second-generation colorimetric assay with a water-soluble formazan product.
-
CCK-8 (Cell Counting Kit-8): A sensitive colorimetric assay utilizing a water-soluble tetrazolium salt.
-
CellTiter-Glo®: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[6]
Q5: What are some reported IC50 values for this compound in various cancer cell lines?
The IC50 of this compound is highly dependent on the cell line's genetic context, particularly its DNA repair capabilities. Below is a summary of reported IC50 values from various studies.
| Cell Line | Cancer Type | BRCA Status | Reported IC50 (µM) |
| MIA-PaCa-2 | Pancreatic Ductal Adenocarcinoma | Unknown | 26[6] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Unknown | 50[6] |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | BRCA2 mutant | 15[6] |
| OVCAR8 | Ovarian Cancer | Unknown | 20[6] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 28[6] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34[7] |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type | 58.98[7] |
Troubleshooting Guides
Issue: High Variability Between Replicate Wells
High variability can compromise the reliability of your dose-response curve.
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells. |
| Edge effects | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors | Calibrate your pipettes regularly. Use a multi-channel pipette for adding reagents to minimize variability. |
| Uneven drug distribution | Gently mix the plate by tapping or using a plate shaker after adding this compound. |
Issue: this compound Precipitation in Culture Medium
This compound is poorly soluble in aqueous solutions.
| Possible Cause | Solution |
| High final DMSO concentration | Keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity and precipitation. |
| This compound concentration exceeds solubility | If you observe precipitation upon dilution in media, prepare intermediate dilutions of this compound in media from the DMSO stock. |
Issue: Unexpectedly High or Low Cell Viability
Deviations from the expected dose-response can be due to several factors.
| Possible Cause | Solution |
| Incorrect this compound concentration | Verify the calculations for your serial dilutions and ensure the stock solution concentration is accurate. |
| Cell contamination | Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures. |
| Sub-optimal cell health | Ensure cells are in the logarithmic growth phase and have not been passaged too many times. |
| Assay interference | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for direct reduction of the assay reagent. |
Issue: Inconsistent IC50 Values Across Experiments
Poor reproducibility of IC50 values can be addressed by standardizing your protocol.
| Possible Cause | Solution |
| Variations in incubation time | Use a consistent incubation time for both drug treatment and the viability assay itself. |
| Differences in cell passage number | Use cells within a defined range of passage numbers for all experiments. |
| Inconsistent reagent preparation | Prepare fresh reagents and ensure proper storage of stock solutions. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a CCK-8 Assay
This protocol provides a general guideline for a 96-well plate format. Optimization may be required for specific cell lines and laboratory conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells in the logarithmic growth phase using Trypsin-EDTA. b. Resuspend the cells in complete medium and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
This compound Preparation and Addition: a. Prepare a series of this compound dilutions in complete medium from your stock solution. For example, create a 2X working solution for each desired final concentration. b. Remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells. c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Cell Viability Measurement: a. Add 10 µL of CCK-8 reagent to each well.[8] b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your specific cell line. c. Gently tap the plate to ensure even color distribution. d. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium with CCK-8 only) from all other readings. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to synthetic lethality.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Troubleshooting logic for this compound dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dojindo.com [dojindo.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 7. jcancer.org [jcancer.org]
- 8. biorbyt.com [biorbyt.com]
Niraparib Technical Support Center for Research Applications
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of niraparib for laboratory use. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound powder?
A: Solid this compound should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] It is recommended to keep it in a dry location and protected from light.[1] For long-term storage, keeping the powder at -20°C can ensure stability for up to three years.[3]
Q2: What is the best way to prepare and store this compound stock solutions?
A: this compound is soluble in DMSO and methanol.[3][4] For stock solutions, dissolve this compound in fresh, anhydrous DMSO.[3] Once prepared, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3][5]
Q3: What are the recommended storage conditions for this compound stock solutions?
A: The optimal storage temperature depends on the duration of storage. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[5] A study has also shown that stock solutions of this compound in methanol are stable for at least 26 days when stored at 2-8°C.[4]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A: While specific data on long-term stability in aqueous media is limited, it is best practice to prepare fresh dilutions from your frozen stock solution for each experiment. This compound has been shown to be stable in human plasma for at least 72 hours at room temperature, suggesting a degree of stability in biological fluids.[4]
Q5: Is this compound sensitive to particular stress conditions?
A: this compound is a notably stable compound. Forced degradation studies have shown it to be stable under a range of stress conditions, including acidic, basic, neutral, and oxidative environments.[6][7][8][9] One study reported less than 10% degradation across all tested stress conditions.[10][11]
Data Summary Tables
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Additional Notes |
| Standard | 20°C to 25°C (Room Temp) | Short-term | Protect from light and moisture.[1][2] |
| Long-Term | -20°C | Up to 3 years | As powder.[3] |
Table 2: Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Duration | Stability Finding |
| Methanol | Not Specified | 2-8°C | 26 days | Stable, with minimal change observed.[4] |
| DMSO | Not Specified | -20°C | 1 month | Recommended for aliquoted solutions.[5] |
| DMSO | Not Specified | -80°C | 6 months | Recommended for aliquoted solutions.[5] |
| Plasma | LQC & HQC* | Room Temperature | 72 hours | Stable in human plasma.[4] |
*LQC & HQC: Low and High-Quality Control concentrations.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be related to the stability and handling of your this compound compound. Follow this troubleshooting workflow to identify the potential source of the issue.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol: Forced Degradation Study to Confirm this compound Stability
This protocol is adapted from methodologies used in published stability studies to help researchers verify the stability of this compound under their specific experimental conditions.[7][9]
Objective: To assess the stability of a this compound solution under hydrolytic (acidic, basic) and oxidative stress.
Materials:
-
This compound powder
-
Solvent (e.g., Acetonitrile/Water mixture, 25:75 v/v)
-
1 M HCl (for acidic stress)
-
1 M NaOH (for basic stress)
-
15% H₂O₂ (for oxidative stress)
-
Neutralizing agents (e.g., 1 M NaOH for acid, 1 M HCl for base)
-
UHPLC-MS system for analysis
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the this compound stock with the stress agent (e.g., 1 M HCl, 1 M NaOH, or 15% H₂O₂) in a defined ratio. A control sample should be prepared with the solvent only.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
Collect aliquots at various time points (e.g., 0, 2, 6, 24, and 48 hours).
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, using a validated UHPLC-MS method to quantify the remaining this compound and identify any potential degradation products.
-
-
Data Interpretation:
-
Compare the peak area of this compound in the stressed samples to the control sample at each time point. A minimal decrease in the this compound peak area confirms its stability under the tested condition.
-
Caption: Experimental workflow for a forced degradation study.
References
- 1. ncoda.org [ncoda.org]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. selleckchem.com [selleckchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Collection - MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and this compound - ACS Omega - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Niraparib vs. Olaparib in BRCA Wild-Type Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in oncology, particularly for cancers harboring BRCA mutations. However, the efficacy of these inhibitors extends to BRCA wild-type (BRCAwt) tumors, a setting where the therapeutic landscape is continually evolving. This guide provides a detailed comparison of two prominent PARP inhibitors, Niraparib and Olaparib, focusing on their efficacy in preclinical BRCA wild-type cancer models. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this guide aims to equip researchers with the necessary information to inform their studies and drug development efforts.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and Olaparib in various BRCA wild-type cancer models.
In Vitro Cytotoxicity (IC50) in BRCA Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ≤20 | ≤20 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | <10 | <10 | [1] |
| UWB1.289+BRCA1 | Ovarian Cancer | 58.98 | Not explicitly stated | [2] |
| PEO4 | Ovarian Cancer | Not explicitly stated | LC50 determined | [3] |
| A2780 | Ovarian Cancer | Not explicitly stated | LC50 determined | [3] |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated | LC50 determined | [3] |
| ES-2 | Ovarian Cancer | Sensitive | Most Sensitive | [4] |
| BG1 | Ovarian Cancer | Most Sensitive | Sensitive | [4] |
| COV362 | Ovarian Cancer | Least Sensitive | Least Sensitive | [4] |
| OVSAHO | Ovarian Cancer | Not explicitly stated | Least Sensitive | [4] |
| TYK-nu | Ovarian Cancer | Sensitive | Not explicitly stated | [4] |
| OVCAR8 | Ovarian Cancer | Least Sensitive | Not explicitly stated | [4] |
In Vivo Tumor Growth Inhibition in BRCA Wild-Type Xenograft Models
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| OVC134 PDX | Ovarian Cancer | This compound (40-50 mg/kg qd) | 58% | [5] |
| OVC134 PDX | Ovarian Cancer | Olaparib (60-67 mg/kg bid) | Little to no effect | [5] |
| A2780 CDX | Ovarian Cancer | This compound (62.5 mg/kg qd) | More potent than Olaparib | [6] |
| A2780 CDX | Ovarian Cancer | Olaparib (100 mg/kg qd) | Less potent than this compound | [6] |
Mechanistic Differences: A Tale of Two PARP Inhibitors
While both this compound and Olaparib are potent PARP inhibitors, their mechanisms of action in BRCA wild-type cells exhibit key differences that may underlie their varied efficacy. A primary distinction lies in their ability to "trap" the PARP enzyme on DNA.
This compound has been shown to be a more potent PARP trapper than Olaparib[7]. This enhanced trapping leads to the formation of toxic PARP-DNA complexes that can stall and collapse replication forks, ultimately inducing cell death.
Furthermore, recent evidence suggests that this compound possesses a unique mechanism of action independent of PARP inhibition. Studies have shown that this compound can inhibit the STAT3 signaling pathway, a key regulator of cell proliferation and survival, in a BRCA-independent manner. This off-target effect may contribute to its broader activity in BRCA wild-type tumors.
Caption: Comparative signaling pathways of this compound and Olaparib in BRCA wild-type cells.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy studies, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison of this compound and Olaparib.
Cell Viability Assay (MTS/XTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Olaparib (e.g., 0.01 to 100 µM) for 72-96 hours.
-
Reagent Addition: Add MTS or XTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
Clonogenic Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Olaparib for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control and plot the dose-response curves.
Tumor Xenograft Animal Models
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer this compound, Olaparib, or a vehicle control orally at the specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. The formula for TGI is: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of PARP inhibitors in preclinical models.
Caption: A typical experimental workflow for comparing PARP inhibitors.
Conclusion
The preclinical evidence presented in this guide suggests that this compound may hold an advantage over Olaparib in BRCA wild-type cancer models. This potential superiority appears to be driven by a combination of more potent PARP trapping and a unique STAT3 inhibitory mechanism. The provided quantitative data and detailed experimental protocols offer a foundation for researchers to design and interpret their own comparative studies. As the field of PARP inhibitors continues to expand beyond BRCA-mutated cancers, a thorough understanding of the nuanced differences between these agents will be paramount in developing more effective and personalized cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. jcancer.org [jcancer.org]
- 3. Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restored replication fork stabilization, a mechanism of PARP inhibitor resistance, can be overcome by cell cycle checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Niraparib's Synergy with Platinum-Based Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of niraparib in combination with platinum-based chemotherapy against alternative therapeutic strategies. It synthesizes preclinical and clinical data to validate the synergistic anti-tumor effects of this combination, offering insights for ongoing research and drug development.
Preclinical Evidence of Synergy
The rationale for combining this compound, a poly (ADP-ribose) polymerase (PARP) inhibitor, with platinum-based chemotherapy is grounded in the principle of synthetic lethality. Preclinical studies have shown that the anti-tumor mechanisms of PARP inhibitors and platinum compounds overlap and create a synergistic effect in the DNA damage repair pathway.[1][2][3] Platinum agents induce DNA damage, primarily through the formation of DNA adducts and interstrand crosslinks, which block cell division and lead to apoptosis.[4] Concurrently, this compound inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[5] The inhibition of PARP leads to an accumulation of single-strand breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination, this combined assault on DNA integrity proves to be highly cytotoxic.
One preclinical study investigated the combination of this compound and cisplatin in cisplatin-resistant ovarian cancer cell lines (OV90 and SKOV3). The study found that the combination therapy significantly reduced cell growth and increased cell death compared to either monotherapy. This enhanced lethality was linked to the suppression of DNA damage response proteins.[4]
Experimental Protocol: In Vitro Synergy in Ovarian Cancer Cell Lines
-
Cell Lines: Cisplatin-resistant ovarian cancer cell lines (OV90 and SKOV3) were established through a step-wise dose escalation method.
-
Treatment: Cells were treated with cisplatin alone, this compound alone, or a combination of both.
-
Assays: Cell viability was assessed to determine the cytotoxic effects. The expression of DNA damage response proteins, PARP1 and XRCC1, was analyzed to investigate the mechanism of synergy. Three-dimensional spheroidal cell models were also generated to mimic in vivo tumor architecture.[4]
-
Key Findings: The combination of cisplatin and this compound demonstrated a synergistic effect in inducing cell death in cisplatin-resistant ovarian cancer cells, particularly in Twist-knockdown cells, by suppressing the DNA damage response.[4]
Clinical Validation of Synergy
While the preclinical rationale is strong, clinical validation of the concurrent administration of this compound and platinum-based chemotherapy is still emerging. Most clinical trials have focused on a maintenance strategy, where this compound is administered after the completion of platinum-based chemotherapy to patients who have responded to the initial treatment. This approach has demonstrated significant improvements in progression-free survival (PFS).
Key Clinical Trials
| Trial Name | Patient Population | Treatment Arms | Key Efficacy Endpoints |
| PRIMA (ENGOT-OV26/GOG-3012) | Newly diagnosed advanced ovarian cancer with a complete or partial response to first-line platinum-based chemotherapy. | This compound vs. Placebo (maintenance) | Overall Population: Significant extension in PFS with this compound.[6] HRD-positive: Pronounced PFS benefit.[6] |
| NORA | Chinese patients with platinum-sensitive, recurrent ovarian cancer. | Individualized starting dose of this compound vs. Placebo (maintenance) | Favorable trend towards improved overall survival (OS) with this compound.[7] |
| OPAL-C | Newly diagnosed homologous recombination-deficient stage III/IV ovarian cancer. | Neoadjuvant this compound vs. Neoadjuvant platinum-taxane doublet chemotherapy | Ongoing, results expected September 2024.[8] |
| Phase Ia/Ib Trial (NCT03209401) | Homologous recombination deficient advanced solid tumors. | Dose-escalation of this compound plus carboplatin. | To determine the recommended phase II dose and assess anti-tumor efficacy (ORR, OS, PFS).[9] |
It is important to note that while these trials support the synergy between PARP inhibition and platinum-induced DNA damage, they do not provide a direct head-to-head comparison of concurrent this compound and platinum chemotherapy versus platinum chemotherapy alone. The ongoing OPAL-C trial is expected to provide more direct evidence in the neoadjuvant setting.[8]
Experimental Protocol: PRIMA Trial (Maintenance Therapy)
-
Study Design: A double-blind, randomized, placebo-controlled phase III trial.
-
Patient Population: Patients with newly diagnosed advanced (Stage III or IV) ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy.
-
Randomization: Patients were randomized in a 2:1 ratio to receive this compound or placebo.
-
Stratification Factors: Response to first-line treatment, receipt of neoadjuvant chemotherapy, and tumor homologous recombination deficiency (HRD) status.
-
Primary Endpoint: Progression-free survival (PFS).
-
Key Findings: this compound significantly prolonged PFS compared to placebo in the overall population and showed a greater benefit in the HRD-positive population.[6][10]
Signaling Pathways and Experimental Workflows
The synergy between this compound and platinum-based chemotherapy is rooted in the disruption of DNA damage repair pathways. The following diagrams illustrate the underlying mechanism and a typical experimental workflow for evaluating this synergy.
References
- 1. Real-world TRAE association between this compound and platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medtextpublications.com [medtextpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of this compound, Cisplatin and Twist Knockdown in Cisplatin-Resistant Ovarian Cancer Cells Potentially Enhances Synthetic Lethality through ER-Stress Mediated Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing this compound versus platinum-taxane doublet chemotherapy as neoadjuvant treatment in patients with newly diagnosed homologous recombination–deficient stage III/IV ovarian cancer: study protocol for cohort C of the open-label, phase 2, randomized controlled multicenter OPAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. This compound first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Cross-Resistance Between Niraparib and Other PARP Inhibitors: A Comparative Guide
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination (HR) repair, particularly ovarian and breast cancers. Niraparib, along with other approved inhibitors like olaparib, rucaparib, and talazoparib, leverages the concept of synthetic lethality to selectively kill cancer cells. However, the emergence of drug resistance, including cross-resistance among different PARP inhibitors, presents a growing clinical challenge. This guide provides an objective comparison of the cross-resistance profiles of this compound and other PARP inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and overcoming this hurdle.
Mechanisms Underpinning PARP Inhibitor Resistance
Resistance to PARP inhibitors is multifaceted, often involving the restoration of DNA repair capabilities or alterations in drug availability within the tumor cells. Understanding these mechanisms is fundamental to comprehending the patterns of cross-resistance observed between different PARP inhibitors. Key mechanisms include:
-
Restoration of Homologous Recombination (HR): The most common mechanism is the reactivation of the HR pathway, often through secondary or reversion mutations in BRCA1/2 genes, which restores the cells' ability to repair double-strand DNA breaks.[1][2][3]
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp) encoded by the ABCB1 gene, can actively pump PARP inhibitors out of the cancer cells, reducing their intracellular concentration and efficacy.[2][4][5]
-
Reduced PARP1 Trapping: The primary cytotoxic mechanism of many PARP inhibitors is trapping PARP1 on DNA, leading to the collapse of replication forks.[5][6] Mutations in the PARP1 gene can reduce this trapping efficiency, conferring resistance.[1][7]
-
Replication Fork Stabilization: Some cancer cells develop mechanisms to protect and stabilize stalled replication forks, preventing the DNA damage that PARP inhibitors are designed to exacerbate.[2][8]
-
Loss of Schlafen 11 (SLFN11) Expression: SLFN11 has been identified as a factor that sensitizes cells to DNA-damaging agents. Its loss can lead to resistance to various PARP inhibitors, including olaparib, rucaparib, and veliparib.[2][9]
Patterns of Cross-Resistance
Experimental evidence indicates that the mechanism of resistance dictates the spectrum of cross-resistance to other PARP inhibitors. For instance, resistance developed to one PARP inhibitor through a mechanism like HR restoration is likely to confer resistance to other PARP inhibitors that rely on the same HR deficiency for their efficacy.
A study involving this compound-resistant cell clones demonstrated that these cells were also cross-resistant to olaparib and talazoparib.[10] This suggests that the underlying resistance mechanism in these clones is effective against multiple PARP inhibitors. Conversely, resistance driven by drug efflux pumps may be specific to certain inhibitors. For example, paclitaxel-resistant ovarian cancer cell lines showed cross-resistance to olaparib and rucaparib but not to veliparib, as veliparib is not a substrate for the P-glycoprotein efflux pump.[1] This highlights that cross-resistance is not always a class-wide phenomenon.
Quantitative Data on Cross-Resistance
The following table summarizes hypothetical IC50 data from preclinical studies, illustrating the concept of cross-resistance. IC50 represents the concentration of a drug required to inhibit the growth of 50% of a cell population.
| Cell Line | Resistance Mechanism | This compound IC50 (µM) | Olaparib IC50 (µM) | Rucaparib IC50 (µM) | Talazoparib IC50 (µM) | Veliparib IC50 (µM) |
| Parental Sensitive | - | 0.5 | 1.0 | 0.8 | 0.2 | 5.0 |
| Resistant Clone A | BRCA2 Reversion Mutation | 5.2 | 12.5 | 9.8 | 2.5 | 5.5 |
| Resistant Clone B | ABCB1 Upregulation | 4.8 | 10.2 | 8.5 | 2.1 | 4.9 |
This table is a representative example based on trends observed in research and not a direct compilation from a single source.
Experimental Protocols
The investigation of PARP inhibitor cross-resistance relies on a set of established laboratory techniques.
Generation of PARP Inhibitor-Resistant Cell Lines
-
Cell Culture: Start with a PARP inhibitor-sensitive cancer cell line (e.g., with a known BRCA1/2 mutation).
-
Dose Escalation: Continuously expose the cells to a PARP inhibitor (e.g., this compound) at an initial concentration close to the IC50 value.
-
Stepwise Increase: Gradually increase the drug concentration in the culture medium as the cells adapt and resume proliferation. This process is typically carried out over several months.
-
Isolation of Resistant Clones: Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.[10]
Cell Viability and Cytotoxicity Assays
-
Cell Seeding: Plate the parental sensitive and resistant cell lines in 96-well plates at a predetermined density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of different PARP inhibitors (this compound, olaparib, rucaparib, etc.).
-
Incubation: Incubate the cells for a specified period (e.g., 7 days).
-
Viability Measurement: Assess cell viability using a method such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 values for each drug in each cell line.[10]
Western Blotting for Protein Expression
-
Protein Extraction: Lyse the sensitive and resistant cells to extract total protein.
-
Quantification: Determine the protein concentration in each lysate.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest (e.g., P-glycoprotein, PARP1, or loading controls like β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. This allows for the visualization and quantification of protein expression levels.
Visualizing Resistance Mechanisms and Workflows
To better illustrate the complex relationships and processes involved in PARP inhibitor resistance, the following diagrams have been generated using the DOT language.
Caption: Logical relationships in PARP inhibitor cross-resistance.
Caption: Workflow for assessing PARP inhibitor cross-resistance.
Caption: Drug efflux pathway leading to PARP inhibitor resistance.
References
- 1. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming resistance to PARP inhibitor in epithelial ovarian cancer, are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Niraparib's Expanding Role in Oncology: A Comparative Analysis Across Cancer Types
For Immediate Release
Niraparib, a potent and selective oral poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a significant therapeutic agent in the landscape of oncology. Initially making its mark in the treatment of ovarian cancer, its mechanism of action, centered on the principle of synthetic lethality in cancers with deficiencies in DNA damage repair (DDR), has prompted extensive research into its efficacy across a spectrum of other malignancies. This guide provides a comparative analysis of this compound's effects on ovarian, breast, pancreatic, and prostate cancers, supported by experimental data and detailed methodologies for key assays.
This compound primarily targets PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks.[1] By inhibiting these enzymes, this compound leads to an accumulation of unrepaired single-strand breaks, which during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[2]
Comparative Efficacy of this compound: A Cross-Cancer Overview
The clinical utility of this compound has been most extensively validated in ovarian cancer, where it has demonstrated significant improvements in progression-free survival (PFS). Its application is now being actively investigated and has shown promise in breast, pancreatic, and prostate cancers, particularly in patient populations with specific genetic biomarkers.
Quantitative Analysis of this compound's Efficacy
The following tables summarize key efficacy data from clinical trials and preclinical studies, offering a comparative perspective on this compound's performance in different cancer types.
Table 1: Clinical Efficacy of this compound in Ovarian Cancer
| Clinical Trial | Patient Population | Treatment Arm | Control Arm | Median Progression-Free Survival (mPFS) | Hazard Ratio (HR) for PFS |
| PRIMA | Newly diagnosed advanced ovarian cancer (HRD-positive) | This compound | Placebo | 21.9 months | 0.43 |
| NOVA | Recurrent ovarian cancer (gBRCAmut) | This compound | Placebo | 21.0 months | 0.27 |
| NORA | Platinum-sensitive recurrent ovarian cancer | This compound | Placebo | 18.3 months | 0.32[3] |
Table 2: Clinical Efficacy of this compound in Prostate Cancer
| Clinical Trial | Patient Population | Treatment Arm | Control Arm | Median Radiographic Progression-Free Survival (rPFS) | Hazard Ratio (HR) for rPFS |
| MAGNITUDE | Metastatic Castration-Resistant Prostate Cancer (mCRPC) with BRCA mutations | This compound + Abiraterone Acetate + Prednisone | Placebo + Abiraterone Acetate + Prednisone | 16.6 months | 0.53[3] |
| AMPLITUDE | Metastatic Castration-Sensitive Prostate Cancer (mCSPC) with HRR gene alterations | This compound + Abiraterone Acetate + Prednisone | Placebo + Abiraterone Acetate + Prednisone | Not Reached vs 29.5 months | 0.63[4] |
Table 3: Clinical Efficacy of this compound in Breast and Pancreatic Cancer
| Cancer Type | Clinical Trial/Study | Patient Population | Treatment Arm | Key Efficacy Endpoint and Value |
| Breast Cancer | BRAVO | Advanced/metastatic HER2-negative, gBRCA1/2 mutated | This compound | mPFS: 4.1 months (vs. 3.1 months for physician's choice) |
| Pancreatic Cancer | Phase 1b/2 Trial (NCT03404960) | Platinum-sensitive advanced pancreatic cancer | This compound + Ipilimumab | 6-month PFS rate: 59.6%[5][6] |
Table 4: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | BRCA Status | IC50 (µM) |
| Ovarian Cancer | PEO1 | BRCA2 mutant | ~28 |
| Ovarian Cancer | OVCAR8 | BRCA proficient | ~20 |
| Pancreatic Cancer | Capan-1 | BRCA2 deficient | ~15 |
| Pancreatic Cancer | MIA PaCa-2 | BRCA proficient | ~26 |
| Pancreatic Cancer | PANC-1 | BRCA proficient | ~50 |
| Prostate Cancer | PC-3M-luc-C6 | Not specified | Not specified, but showed potent inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the dose-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[7]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours.[6][8] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 590 nm for MTT).[6]
-
Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve.
PARP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP.
-
Enzyme and Substrate Preparation: A reaction mixture is prepared containing purified PARP enzyme, a histone substrate, and a buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+, the substrate for PARP.
-
Incubation: The reaction is allowed to proceed for a defined time at a specific temperature.
-
Detection: The amount of poly(ADP-ribosyl)ated histones is quantified. This can be done using various methods, such as ELISA-based assays with an anti-PAR antibody or by measuring the incorporation of labeled NAD+.[9]
-
Analysis: The percentage of PARP inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or after a specific duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Visualizing the Mechanisms and Workflows
To further elucidate the complex processes involved in this compound's action and evaluation, the following diagrams are provided.
Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.
Caption: A streamlined workflow for determining the in vitro cytotoxicity of this compound.
Caption: The interplay of molecular and clinical factors in determining this compound's therapeutic effect.
Conclusion
This compound has demonstrated substantial clinical benefit, particularly in ovarian and prostate cancers with underlying DNA damage repair deficiencies. Its efficacy in breast and pancreatic cancers is an area of active investigation, with promising results in biomarker-selected populations. The continued exploration of this compound, both as a monotherapy and in combination with other agents, holds the potential to further expand its role in the precision medicine armamentarium against a variety of solid tumors. The standardized experimental protocols outlined in this guide are intended to facilitate the ongoing research and development efforts in this critical area of oncology.
References
- 1. Janssen Presents New Data Demonstrating the Combination of this compound and Abiraterone Acetate Plus Prednisone Significantly Improved Radiographic Progression-Free Survival as a First-Line Therapy in Patients with HRR Gene-Mutated Metastatic Castration-Resistant Prostate Cancer [jnj.com]
- 2. researchgate.net [researchgate.net]
- 3. FDA approves this compound and abiraterone acetate plus prednisone for BRCA-mutated metastatic castration-resistant prostate cancer | FDA [fda.gov]
- 4. This compound Plus Abiraterone in HRR-Mutant Metastatic Castration-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Short-term starvation synergistically enhances cytotoxicity of this compound via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Head-to-head comparison of Niraparib and Rucaparib in vitro
Head-to-Head In Vitro Comparison: Niraparib vs. Rucaparib
This guide provides a detailed in vitro comparison of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, this compound and Rucaparib. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical and cellular activities based on experimental data.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both this compound and Rucaparib function by inhibiting the enzymatic activity of PARP proteins, primarily PARP1 and PARP2.[1][2][3] These enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[4][5] By blocking PARP, these inhibitors lead to an accumulation of unrepaired SSBs. When the cell enters S-phase for DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[4]
In cancer cells with a deficiency in the homologous recombination (HR) pathway for DSB repair, often due to mutations in genes like BRCA1 or BRCA2, this accumulation of DSBs cannot be efficiently repaired.[4] This leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality.[5] Beyond catalytic inhibition, a key mechanism for these drugs is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[1] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair processes.[1][6] The potency of PARP trapping is a distinguishing feature among different PARP inhibitors.[1][6]
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cells.
Quantitative Data Comparison
The following tables summarize the in vitro performance of this compound and Rucaparib across key biochemical and cellular assays.
Table 1: PARP Enzymatic Inhibition (IC₅₀ Values)
This table presents the half-maximal inhibitory concentration (IC₅₀) of each drug against the catalytic activity of PARP1 and PARP2 enzymes in cell-free assays. Lower values indicate higher potency.
| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| This compound | 2.8 | 0.6 | [3][7] |
| Rucaparib | 0.8 | 0.5 | [8] |
Table 2: PARP Trapping Potency
PARP trapping is a critical component of cytotoxicity. The data below reflects the relative ability of each inhibitor to trap PARP1 on DNA.
| Inhibitor | Relative PARP1 Trapping Potency | Reference |
| This compound | More potent than Olaparib and Rucaparib | [1] |
| Rucaparib | Less potent than this compound; similar to Olaparib | [1][6] |
Table 3: In Vitro Cytotoxicity (IC₅₀ Values)
This table shows the cytotoxic effects of the inhibitors on various cancer cell lines, including those with and without functional BRCA1/2, demonstrating the principle of synthetic lethality.
| Cell Line | BRCA Status | This compound IC₅₀ (nM) | Rucaparib IC₅₀ (nM) | Reference |
| UWB1.289 | BRCA1 mutant | Not Reported | 375 | [8] |
| UWB1.289+BRCA1 | BRCA1 wild-type | Not Reported | 5430 | [8] |
| MDA-MB-436 | BRCA1 mutant | Data indicates efficacy | Data indicates efficacy | [8] |
Note: Direct side-by-side IC₅₀ values for cytotoxicity in the same study are limited in the provided search results. The data for UWB1.289 cells clearly demonstrates Rucaparib's selective potency in BRCA-mutant cells.
Table 4: Off-Target Kinase Activity
Both this compound and Rucaparib have been shown to inhibit other kinases at concentrations achievable with therapeutic doses, which may contribute to their overall activity and toxicity profiles.[1]
| Inhibitor | Known Off-Target Kinases Inhibited (at submicromolar concentrations) | Reference |
| This compound | DYRK1s, CDK16, PIM3 | [1] |
| Rucaparib | DYRK1s, CDK16, PIM3 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro data. Below are representative protocols for the key assays mentioned.
1. PARP Enzymatic Inhibition Assay (Cell-Free)
This assay quantifies the ability of an inhibitor to block the catalytic activity of purified PARP enzyme.
-
Principle: A PARP enzyme (e.g., recombinant human PARP1) is incubated with a histone substrate and biotinylated NAD+. The enzyme catalyzes the addition of poly(ADP-ribose) (PAR) chains to the histones. The amount of biotinylated PAR incorporated is then detected.
-
Methodology (ELISA-based):
-
Histone-coated microplates are prepared.
-
Serial dilutions of the PARP inhibitor (this compound or Rucaparib) are added to the wells.
-
A reaction mix containing the PARP enzyme, activated DNA, and biotin-labeled NAD+ is added.
-
The plate is incubated to allow the PARP reaction to proceed.
-
After incubation, the wells are washed to remove unbound reagents.
-
Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotinylated PAR chains.
-
A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of the drug. IC₅₀ values are calculated from the dose-response curves.[9]
-
2. PARP Trapping Assay (Cell-Based)
This assay measures the amount of PARP enzyme trapped on chromatin within cells following drug treatment.
-
Principle: The Proximity Ligation Assay (PLA) can be adapted to detect PARP1 trapped on chromatin with high sensitivity. It detects when two proteins (or a protein and a DNA location) are in very close proximity.
-
Methodology (PLA-based):
-
Cancer cells are seeded in culture plates and treated with various concentrations of this compound or Rucaparib.
-
Cells are fixed, and primary antibodies targeting PARP1 and a chromatin marker (e.g., histone H2A.X) are added.
-
Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added.
-
If the primary antibodies are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
This template is then amplified via rolling-circle amplification.
-
The amplified product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots.
-
The number of spots per cell nucleus is quantified using fluorescence microscopy and image analysis software, providing a measure of trapped PARP1.[10]
-
3. Cell Viability/Cytotoxicity Assay
This assay determines the concentration of an inhibitor required to reduce the viability of a cell population by 50% (IC₅₀).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Methodology:
-
Cells (e.g., BRCA-mutant and wild-type cell lines) are seeded into 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound or Rucaparib for a specified period (e.g., 72-120 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a light-producing reaction driven by the ATP from viable cells.
-
The plate is incubated briefly to stabilize the luminescent signal.
-
Luminescence is measured with a luminometer.
-
The data is normalized to untreated controls, and IC₅₀ values are determined by plotting cell viability against drug concentration.[8]
-
References
- 1. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
Niraparib Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the significant efficacy of the PARP inhibitor Niraparib in various patient-derived xenograft (PDX) models of cancer. These studies provide compelling evidence for this compound's potent anti-tumor activity, both as a monotherapy and in combination with other agents, across a range of tumor types, including ovarian and triple-negative breast cancer. This comparison guide synthesizes key findings, presents detailed experimental protocols, and visualizes the underlying mechanisms of action to inform researchers, scientists, and drug development professionals.
This compound, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, functions by targeting the DNA repair pathway. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[1][2] Furthermore, this compound is known to induce "PARP trapping," where it stabilizes the PARP-DNA complex, leading to increased cytotoxicity in cancer cells.[1]
Comparative Efficacy of this compound in PDX Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a more clinically relevant preclinical model compared to traditional cell line-derived xenografts. Studies utilizing PDX models have demonstrated this compound's robust efficacy.
In a study comparing this compound to another PARP inhibitor, Olaparib, in ovarian cancer PDX models, this compound showed favorable pharmacokinetic properties and significant tumor growth inhibition.[3][4] Notably, in a BRCA-wild-type ovarian cancer PDX model (OVC134), this compound treatment resulted in a 58% tumor growth inhibition (TGI), whereas Olaparib showed minimal effect.[4] Another study in ovarian cancer PDX models showed high consistency between this compound and Olaparib sensitivity, with both drugs inducing significant response rates compared to vehicle controls.[5]
Furthermore, when compared with standard-of-care chemotherapy, paclitaxel and carboplatin (TC), in ovarian cancer PDX models, TC chemotherapy generally exhibited a better treatment effect. However, a subset of tumors responded to both this compound and TC, suggesting potential for combination or sequential therapies.[6]
In the context of triple-negative breast cancer (TNBC), a historically difficult-to-treat subtype, this compound has also shown promise. Studies in TNBC PDX models have demonstrated robust anti-tumor activity, particularly in tumors with high homologous recombination deficiency (HRD) scores.[7][8]
The following table summarizes the quantitative data on this compound's efficacy in various PDX models:
| Cancer Type | PDX Model | Treatment Arms | Key Efficacy Readouts | Reference |
| Ovarian Cancer | OVC134 (BRCAwt) | This compound (40-50 mg/kg, qd), Olaparib (60-67 mg/kg, bid), Vehicle | TGI: this compound 58%, Olaparib minimal effect | [4] |
| Ovarian Cancer | 26 different PDX models | This compound (50 mg/kg, qd), Olaparib (75 mg/kg, qd), Vehicle | Response Rate: this compound 59.89%, Olaparib 72.48% vs. Vehicle ~33% | [5] |
| Ovarian Cancer | 23 different PDX models | This compound (50 mg/kg, qd), Paclitaxel (30 mg/kg) + Carboplatin (25 mg/kg) | TC showed better overall response, but 11/23 responded to both | [6] |
| Triple-Negative Breast Cancer | Panel of 17 PDX models | This compound | Robust efficacy in 5 of 17 models, all of which were TNBC | [8] |
| Triple-Negative Breast Cancer | Panel of 37 PDX models | This compound | Activity correlated with high Homologous Recombination Deficiency (HRD) score | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide:
Ovarian Cancer PDX Efficacy Study (this compound vs. Olaparib)[6]
-
PDX Model Establishment: Tumor fragments from a patient with BRCA-wild-type ovarian cancer (OVC134) were subcutaneously implanted into immunodeficient mice.
-
Animal Model: Female immunodeficient mice.
-
Treatment Groups:
-
Vehicle control
-
This compound: 50 mg/kg, administered orally once daily (qd). The dose was reduced to 40 mg/kg due to body weight loss.
-
Olaparib: 67 mg/kg, administered orally twice daily (bid). The dose was reduced to 60 mg/kg due to body weight loss.
-
-
Efficacy Assessment: Tumor volumes were measured regularly. Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.
Ovarian Cancer PDX Efficacy Study (this compound vs. Chemotherapy)[7][8]
-
PDX Model Establishment: Tumor tissues from 40 patients with ovarian cancer were used to establish PDX models.
-
Animal Model: Not specified in detail in the abstract.
-
Treatment Groups (for comparison between this compound and TC):
-
Vehicle control
-
This compound: 50 mg/kg, administered via intragastric administration once daily (qd).
-
Paclitaxel and Carboplatin (TC): Paclitaxel at 30 mg/kg (every four days for 8 cycles) and carboplatin at 25 mg/kg (every five days for 6 cycles) administered via intravenous injection.
-
-
Efficacy Assessment: Mouse body weight and tumor volume were recorded every three days. Efficacy was evaluated based on best response (%), response category rate, progression-free survival (PFS), and overall survival (OS).
Visualizing the Mechanism and Workflow
To better understand the biological basis of this compound's efficacy and the experimental design of these crucial studies, the following diagrams are provided.
Caption: Mechanism of Action of this compound as a PARP Inhibitor.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Niraparib in Ovarian Cancer: A Meta-Analysis of Progression-Free Survival
A comprehensive review of Niraparib's efficacy as a maintenance therapy for ovarian cancer, this guide synthesizes data from a recent meta-analysis and pivotal clinical trials. It provides researchers, scientists, and drug development professionals with a comparative look at progression-free survival (PFS) data, detailed experimental protocols, and visual representations of the underlying biological and research frameworks.
This compound, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant clinical benefit as a maintenance therapy for patients with advanced ovarian cancer who have responded to platinum-based chemotherapy. A 2024 meta-analysis of four randomized controlled trials, encompassing 1,935 patients, confirms that this compound significantly improves progression-free survival (PFS) across various patient subgroups. This guide delves into the quantitative data from this meta-analysis and key individual trials, offering a clear comparison of this compound's performance against placebo.
Comparative Efficacy: Progression-Free Survival Data
The following tables summarize the key PFS data from a major meta-analysis and individual clinical trials, providing a clear overview of this compound's efficacy.
Table 1: Meta-Analysis of Progression-Free Survival with this compound Maintenance Therapy
| Patient Population | Hazard Ratio (95% CI) | p-value |
| Overall Population | 0.45 (0.31-0.66) | < 0.0001 |
| BRCA-mutated | 0.32 (0.25-0.43) | < 0.00001 |
| HRD-positive | 0.39 (0.30-0.51) | < 0.00001 |
| HRD-negative | 0.45 (0.36-0.57) | < 0.00001 |
| Newly Diagnosed | 0.59 (0.39-0.73) | < 0.0001 |
Source: Al-Adwan Z, et al. ASCO 2024.
Table 2: Progression-Free Survival in Pivotal this compound Clinical Trials
| Trial (Patient Population) | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) |
| PRIMA (First-line) | This compound | - | 0.40 (0.27-0.62) (BRCAm) |
| ENGOT-OV16/NOVA (Recurrent) | This compound | 21.0 | 0.27 (0.17-0.41) (gBRCAm) |
| Placebo | 5.5 | ||
| PRIME (First-line) | This compound | 24.8 | 0.45 (0.34-0.60) |
| Placebo | 8.3 |
Sources: Various clinical trial publications.
Experimental Protocols of Key Clinical Trials
The efficacy of this compound has been established through several large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. Below are the methodologies for the pivotal studies.
ENGOT-OV16/NOVA Trial
-
Objective: To evaluate the efficacy of this compound as maintenance therapy in patients with platinum-sensitive, recurrent ovarian cancer.
-
Patient Population: 553 patients with recurrent ovarian, fallopian tube, or primary peritoneal cancer who were in a complete or partial response to their most recent platinum-based chemotherapy. Patients were enrolled into two independent cohorts based on the presence or absence of a germline BRCA mutation (gBRCAmut).
-
Intervention: Patients were randomized 2:1 to receive this compound (300 mg once daily) or a matched placebo.
-
Primary Endpoint: Progression-free survival, assessed by blinded independent central review.
-
Stratification Factors: Included time to progression after the penultimate platinum therapy, best response to the last platinum therapy, and prior bevacizumab use.
PRIMA/ENGOT-OV26/GOG-3012 Trial
-
Objective: To assess this compound as a first-line maintenance treatment for patients with newly diagnosed advanced ovarian cancer following a response to platinum-based chemotherapy.
-
Patient Population: 733 patients with Stage III or IV ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy. The trial included patients at a high risk of recurrence.
-
Intervention: Patients were randomized 2:1 to this compound or placebo. A significant protocol amendment introduced an individualized starting dose (ISD) of 200 mg daily for patients with a baseline body weight of less than 77 kg or a platelet count below 150,000/µL, and 300 mg daily for all other patients.
-
Primary Endpoint: Progression-free survival.
-
Stratification Factors: Best response to first-line chemotherapy, receipt of neoadjuvant chemotherapy, and homologous recombination deficiency (HRD) status.
PRIME Trial
-
Objective: To evaluate the efficacy and safety of this compound maintenance therapy with an individualized starting dose in a broad population of patients with newly diagnosed advanced ovarian cancer.
-
Patient Population: 384 patients in China with newly diagnosed, advanced ovarian cancer who responded to first-line platinum-based chemotherapy. This study included patients with Stage III disease who had no residual disease after primary debulking surgery, a population not included in the PRIMA trial.
-
Intervention: Patients were randomized 2:1 to receive this compound or placebo with an individualized starting dose based on baseline body weight and platelet count.
-
Primary Endpoint: Progression-free survival as assessed by blinded, independent central review.
-
Stratification Factors: Germline BRCA status, tumor HRD status, use of neoadjuvant chemotherapy, and response to first-line platinum-based chemotherapy.
Visualizing the Research and Mechanism of Action
To better understand the meta-analysis process and the biological basis for this compound's efficacy, the following diagrams are provided.
Niraparib vs. Placebo in Homologous Recombination Proficient Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the poly (ADP-ribose) polymerase (PARP) inhibitor niraparib against a placebo in homologous recombination proficient (HRP) cancer models. The information presented is supported by experimental data from both preclinical and clinical studies, offering valuable insights for researchers and professionals in the field of oncology drug development.
Efficacy in Clinical Trials: Ovarian Cancer
Clinical trials have demonstrated a statistically significant, albeit modest, benefit of this compound as maintenance therapy in patients with HRP recurrent ovarian cancer who have responded to platinum-based chemotherapy.
Table 1: Progression-Free Survival (PFS) in HRP Ovarian Cancer Patients (PRIMA Trial)
| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) vs. Placebo (95% CI) |
| This compound | 8.1 | 0.68 (0.49–0.94) |
| Placebo | 5.4 | - |
Data from the PRIMA trial, which evaluated this compound as a first-line maintenance treatment.[1]
Table 2: Progression-Free Survival (PFS) in Non-gBRCAm HRP Ovarian Cancer Patients (NOVA Trial)
| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) vs. Placebo (95% CI) |
| This compound | 6.9 | 0.58 |
| Placebo | 3.8 | - |
Data from the NOVA trial, which assessed this compound as maintenance therapy in recurrent ovarian cancer.[2]
Preclinical In Vitro and In Vivo Data
Preclinical studies in HRP cancer cell lines and patient-derived xenograft (PDX) models provide further evidence of this compound's activity.
Table 3: In Vitro Efficacy of this compound in HRP Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | Not specified, but sensitive |
| A2780 | Ovarian Cancer | Not specified, but sensitive |
| ES-2 | Ovarian Cancer | ~25 (for Olaparib, indicating relative resistance) |
| PEO4 | Ovarian Cancer (BRCA2-revertant, HR-proficient) | Higher than PEO1 (BRCA2-mutant) |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources.[3][4]
In Vivo Tumor Growth Inhibition in HRP Models
Studies using patient-derived xenografts (PDXs) of high-grade serous ovarian carcinoma have shown that this compound can induce tumor growth inhibition in models without BRCA1/2 mutations, which are predicted to be homologous recombination proficient. In one study, a BRCA wild-type PDX model (PDX039) with RAD51C promoter methylation, leading to HR deficiency, showed a significant response to this compound monotherapy. Another BRCA wild-type, predicted HR-proficient tumorgraft (PDX087), did not show a significant response to this compound as a single agent or in combination with chemotherapy. These findings suggest that while some HRP models may be sensitive to this compound, the response is not universal and may depend on other underlying molecular characteristics.[5]
Mechanism of Action in HRP Models
In HRP cells, the cytotoxic effects of this compound are primarily attributed to its potent PARP trapping ability. This process leads to the formation of toxic PARP-DNA complexes that stall and collapse replication forks, generating DNA double-strand breaks (DSBs). While HRP cells can repair these DSBs, the high efficiency of PARP trapping by this compound can overwhelm the repair capacity, leading to genomic instability, cell cycle arrest, and apoptosis.
Caption: Mechanism of this compound in HRP cells.
Experimental Protocols
Patient-Derived Xenograft (PDX) In Vivo Study
Caption: Workflow for in vivo PDX studies.
-
Tumor Implantation: Fresh tumor tissue from patients is surgically implanted subcutaneously or intraperitoneally into immunodeficient mice.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 0.5-1 cm²), after which mice are randomized into treatment and control groups.[5]
-
Treatment Administration: this compound is administered orally by gavage, typically at a dose of 50-100 mg/kg daily. The placebo group receives the vehicle control.[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers or imaging techniques.[5]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the placebo group. Overall survival may also be assessed.
Clonogenic Survival Assay
Caption: Workflow for clonogenic survival assay.
-
Cell Seeding: HRP cancer cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.[6]
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (placebo).
-
Incubation: Plates are incubated for a period of 8 to 21 days, allowing surviving cells to form colonies.[6]
-
Fixing and Staining: Colonies are fixed with methanol and stained with crystal violet for visualization.[6]
-
Colony Counting: The number of colonies (typically defined as containing >50 cells) in each well is counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.
RAD51 Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: HRP cells are cultured on coverslips and treated with this compound or a vehicle control. A DNA damaging agent (e.g., ionizing radiation) can be used to induce DSBs.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100 to allow antibody access.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., goat serum).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for RAD51.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: The formation of RAD51 foci (distinct puncta within the nucleus) is visualized using a fluorescence microscope and quantified.
Western Blot for DNA Damage Response Proteins (γH2AX, pCHK2)
-
Cell Lysis: HRP cells treated with this compound or placebo are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for γH2AX, pCHK2, or a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is used to detect the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Harvest and Fixation: HRP cells treated with this compound or placebo are harvested and fixed, typically with ethanol, to preserve the cellular DNA.
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI. RNase is often included to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Interpretation: The DNA content of the cells is plotted as a histogram. The G1 phase has 2N DNA content, the G2/M phase has 4N DNA content, and the S phase has an intermediate DNA content. The percentage of cells in each phase of the cell cycle is quantified.[7]
References
- 1. This compound plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-tumor activity of the PARP inhibitor this compound in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Niraparib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Niraparib is paramount. This guide provides procedural, step-by-step instructions to minimize exposure risk and ensure proper disposal, aligning with safety protocols for cytotoxic agents.
Personal Protective Equipment (PPE)
When handling this compound, specific personal protective equipment is required to prevent skin contact, inhalation, and ingestion.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves are mandatory.[1][2] For administration of antineoplastic hazardous drugs, two pairs of chemotherapy gloves are recommended.[3] |
| Body Protection | An impervious gown resistant to hazardous drugs is required.[3] Fire/flame resistant clothing is also advised.[1][4] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[1][2] A face shield may also be used for additional protection.[5] |
| Respiratory Protection | In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator is necessary.[1] For tasks like opening capsules or crushing tablets, an N95 respirator is recommended.[3] |
Step-by-Step Handling and Operational Plan
1. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4][6]
-
Direct contact with skin and eyes should be strictly avoided.[1][2]
-
This compound capsules should be swallowed whole and must not be crushed, cut, or dissolved.[7][8][9][10]
-
After handling, wash hands thoroughly with soap and water.[4][11]
-
Eating, drinking, or smoking in the handling area is strictly prohibited.[4]
2. Spill Management Protocol: In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.
-
Evacuate and secure the area to prevent others from coming into contact with the spill.[2]
-
Don the appropriate PPE, including gloves, a gown, and eye protection, before beginning cleanup.[11]
-
Cover the spill with an absorbent material to contain it.[6]
-
Carefully sweep the material into a designated, sealed container for hazardous waste.[5][6]
3. Handling of Contaminated Waste and Body Fluids:
-
This compound and its metabolites can be present in patient body fluids such as urine, stool, and vomit for several days after administration.[7]
-
Wear gloves when handling any body fluids from patients undergoing treatment.[7]
-
Any surfaces that become contaminated with body fluids should be cleaned promptly with soap and water.[7]
-
If skin comes into contact with body waste, it should be washed immediately with soap and water.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Medication: Do not dispose of unused this compound in standard trash or down the drain.[7] Consult with a pharmacist or a licensed hazardous waste disposal company for proper disposal procedures.[7] Unused medication should be sent to an approved waste disposal plant.[6] For home use, if a take-back program is unavailable, the medication can be mixed with an unpalatable substance like coffee grounds or cat litter, sealed in a container, and then placed in household trash.[12]
-
Contaminated Materials: All items used in the handling of this compound, including gloves, gowns, and cleaning materials, should be treated as hazardous waste and disposed of in clearly labeled, sealed containers.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pogo.ca [pogo.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. medkoo.com [medkoo.com]
- 7. ncoda.org [ncoda.org]
- 8. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. oncolink.org [oncolink.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
